PROTAC SMARCA2 degrader-14
Description
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Propriétés
Formule moléculaire |
C37H39N9O5 |
|---|---|
Poids moléculaire |
689.8 g/mol |
Nom IUPAC |
5-[[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C37H39N9O5/c38-34-28(18-30(42-43-34)27-3-1-2-4-32(27)47)21-19-39-45(20-21)25-13-15-44(16-14-25)24-8-5-22(6-9-24)40-23-7-10-26-29(17-23)37(51)46(36(26)50)31-11-12-33(48)41-35(31)49/h1-4,7,10,17-20,22,24-25,31,40,47H,5-6,8-9,11-16H2,(H2,38,43)(H,41,48,49) |
Clé InChI |
HIXPTAGSKHCIFV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of PROTAC SMARCA2 Degrader-14
This technical guide provides a comprehensive overview of the core mechanism of action for PROTAC SMARCA2 degrader-14, a targeted protein degrader. It is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapeutics. The guide details the underlying principles of PROTAC technology, the specific context of SMARCA2 as a therapeutic target, and the molecular action of this specific degrader, supplemented with quantitative data and experimental methodologies.
Core Principle: The PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] Unlike traditional small-molecule inhibitors that block a protein's active site, PROTACs act catalytically to induce the degradation of the entire target protein.[2][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).[2]
-
A ligand that recruits an E3 ubiquitin ligase.[2]
-
A chemical linker that connects the two ligands.[2]
The mechanism proceeds through a series of steps: the PROTAC simultaneously binds to the target protein (e.g., SMARCA2) and an E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking the protein for recognition and degradation by the 26S proteasome.[3] After the target is destroyed, the PROTAC is released and can engage another target protein molecule, enabling it to act in a catalytic manner.[4] This approach allows for potent activity at low doses and can target proteins previously considered "undruggable."[2]
Therapeutic Rationale: SMARCA2 in SMARCA4-Mutant Cancers
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive, ATP-dependent helicase subunits of the multi-subunit SWI/SNF chromatin remodeling complex.[5] This complex plays a critical role in regulating gene expression.[6] In many cancers, the SMARCA4 subunit is inactivated by mutation.[7][8] These SMARCA4-deficient cancer cells become highly dependent on the paralog SMARCA2 for their survival and proliferation.[6][7][8]
This dependency creates a synthetic lethal relationship: the loss of SMARCA4 is not lethal on its own, but when combined with the inhibition or degradation of SMARCA2, it leads to cancer cell death.[6][7] Therefore, selectively targeting SMARCA2 for degradation is a promising therapeutic strategy for treating SMARCA4-mutant cancers.[5][8]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preludetx.com [preludetx.com]
- 7. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of PROTAC SMARCA2 Degrader-14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide delves into the function of PROTAC SMARCA2 Degrader-14, a representative selective degrader of the SMARCA2 (also known as BRM) protein. The inactivation of the SMARCA4 (also known as BRG1) gene, a frequent event in various cancers, leads to a synthetic lethal dependency on its paralog, SMARCA2.[1][2][3] This dependency makes SMARCA2 a compelling therapeutic target. This compound is engineered to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of SMARCA2, thereby offering a promising therapeutic strategy for SMARCA4-deficient tumors.[1][4][5][6] This document provides a comprehensive overview of its mechanism of action, quantitative performance metrics, detailed experimental protocols, and key signaling pathways involved in its activity.
Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker that connects these two ligands.[7][8][9] Its mechanism of action follows the canonical PROTAC pathway:
-
Ternary Complex Formation: The degrader simultaneously binds to a SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex.[8][10]
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein.[11]
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.[11][12]
-
Recycling: The PROTAC molecule is released and can catalyze further rounds of SMARCA2 degradation.[2]
This catalytic mode of action allows for sustained target protein knockdown at sub-stoichiometric concentrations.[2][13]
Quantitative In Vitro Activity
The efficacy of PROTAC SMARCA2 degraders is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for various selective SMARCA2 degraders in different cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| A947 | SW1573 | ~5 | >90 | 20 | VHL |
| GLR-203101 | HeLa | Dose-dep. | N/A | N/A | CRBN |
| ACBI2 | NCI-H1944 | <10 | >95 | 24 | VHL |
| YDR1 | H322 | 6.4 | 99.2 | 24 | CRBN |
| YD54 | H322 | 1.0 | 99.3 | 24 | CRBN |
| SMD-3236 | 293T-SMARCA2 | <1 | >95 | 24 | VHL |
| PROTAC 1 | MV-4-11 | 300 | ~65 | N/A | VHL |
Data synthesized from multiple sources.[1][4][6][7][10][12]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., SW1573, A549, H1568, H1944) and SMARCA4 wild-type cell lines (e.g., Calu6) are commonly used.[4][5]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the PROTAC SMARCA2 degrader at various concentrations or DMSO as a vehicle control.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins following treatment with the degrader.
Cell Viability Assays
Cell proliferation assays are performed to assess the selective anti-proliferative effect of the SMARCA2 degrader on SMARCA4-deficient cancer cells.[4]
-
Method: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a dose-response of the PROTAC degrader for a specified period (e.g., 72-96 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Normalize data to DMSO-treated controls to determine cell viability.
-
Signaling Pathways and Therapeutic Rationale
The therapeutic rationale for targeting SMARCA2 in SMARCA4-mutant cancers is based on the principle of synthetic lethality. SMARCA2 and SMARCA4 are the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[2] In cancers with loss-of-function mutations in SMARCA4, the cells become solely dependent on SMARCA2 for the activity of the SWI/SNF complex, which is essential for regulating gene expression and maintaining cellular homeostasis.[1][3][4] Degradation of SMARCA2 in these cells leads to the collapse of the SWI/SNF complex function, resulting in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Advent of SMARCA2 Degraders: A Technical Deep Dive into PROTAC Degrader-14
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This dependency, a classic example of synthetic lethality, has spurred the development of potent and selective SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on the discovery and development of a archetypal PROTAC SMARCA2 degrader, herein referred to as "Degrader-14," consolidating data from various public-domain research efforts on molecules with similar mechanisms of action, such as A947, SMD-3236, YDR1, and ACBI2.
Core Principles and Design Strategy
PROTAC SMARCA2 Degrader-14 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This tripartite design facilitates the formation of a ternary complex between SMARCA2 and the E3 ligase, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[1]
The primary therapeutic rationale lies in the synthetic lethal relationship between SMARCA2 and SMARCA4. In SMARCA4-deficient tumors, cancer cells become heavily reliant on the remaining functional SMARCA2 for survival.[2][3] By selectively degrading SMARCA2, Degrader-14 effectively shuts down this critical survival pathway, leading to cell cycle arrest and apoptosis in cancer cells, while sparing healthy cells with functional SMARCA4.[4]
Quantitative Assessment of Leading SMARCA2 Degraders
The following tables summarize the key quantitative data for several prominent PROTAC SMARCA2 degraders, providing a comparative overview of their potency and selectivity.
Table 1: Degradation Potency and Selectivity
| Degrader | E3 Ligase Recruited | Target | DC50 | Dmax | Selectivity for SMARCA2 over SMARCA4 | Cell Line | Reference |
| A947 | VHL | SMARCA2 | 39 pM | 96% | ~28-fold | SW1573 | [5][6] |
| SMD-3236 | VHL | SMARCA2 | < 1 nM | > 95% | >2000-fold | H838 | [7][8][9] |
| YDR1 | CRBN | SMARCA2 | 7.7 nM | >98% | High | H322, HCC515, H2030, H2126 | [10] |
| YD54 | CRBN | SMARCA2 | ~1-10 nM | >98% | High | H322, HCC515, H2030, H2126 | [11] |
| ACBI2 | VHL | SMARCA2 | 1-13 nM | >90% | High | RKO, NCI-H1568 | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Cell Line (SMARCA4-mutant) | IC50/GI50 | Reference |
| A947 | Various NSCLC | Varies | [4] |
| SMD-3236 | Panel of 5 cell lines | 1.5 - 9.8 nM | [9] |
| YDR1 | H1568, A549, SK-MEL-5 | Potent inhibition | [11] |
| ACBI2 | NCI-H1568 | Potent inhibition | [12] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 3: Binding Affinity
| Degrader | Target Bromodomain | Kd | Reference |
| A947 | SMARCA2 | 93 nM | [5] |
| A947 | SMARCA4 | 65 nM | [5] |
| SMD-3236 | SMARCA2 | 42.2 nM (IC50) | [9] |
| SMD-3236 | SMARCA4 | 60.0 nM (IC50) | [9] |
Kd: Dissociation constant.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used in the discovery and characterization of PROTAC SMARCA2 degraders.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., SW1573, H838) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, and the levels of SMARCA2 and SMARCA4 are normalized to the loading control.
In-Cell Western™ for High-Throughput Degradation Analysis
Objective: To perform a higher-throughput quantification of protein degradation in a plate-based format.
Methodology:
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with the PROTAC degrader as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against SMARCA2 and a normalization control (e.g., a total protein stain or another housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye-conjugated antibodies).
-
Imaging and Analysis: Scan the plate using an imaging system like the LI-COR Odyssey. The fluorescence intensity of the target protein is normalized to the control, and DC50 values are calculated from dose-response curves.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the PROTAC degrader on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well opaque plates at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 6-7 days).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from the dose-response curves.[4]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for the evaluation of PROTAC SMARCA2 degraders.
Caption: Mechanism of Action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pardon Our Interruption [opnme.com]
PROTAC SMARCA2 Degrader-14: A Technical Guide to its Chemical Structure, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of PROTAC SMARCA2 degrader-14, also identified as SMD-3376. This molecule was developed as a potent degrader of the chromatin remodeler SMARCA2, a synthetic lethal target in cancers with SMARCA4 mutations.
Chemical Structure and Design Principle
This compound is a heterobifunctional molecule designed to simultaneously bind to the SMARCA2 protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2. Its design is based on a precursor molecule, degrader 9 (SMD-6092), with a key modification: the amide bond within the VHL E3 ligase ligand was replaced with a triazole group. This modification aimed to modulate the physicochemical and pharmacological properties of the degrader.
The core structure of this compound consists of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety recruits the VHL E3 ligase complex.
-
A ligand for the SMARCA2 protein: This part of the molecule binds to the target protein, SMARCA2.
-
A linker: This chemical bridge connects the VHL ligand and the SMARCA2 ligand, optimizing the formation of a stable ternary complex between the degrader, SMARCA2, and the E3 ligase.
Caption: Core components of this compound.
Synthesis
The synthesis of this compound is a multi-step process. The key final step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the characteristic triazole ring in the VHL ligand portion. The synthesis originates from precursors for the SMARCA2 ligand, the linker, and the modified VHL ligand.
A generalized synthetic scheme is depicted below. The detailed, step-by-step protocol with specific reagents, solvents, and reaction conditions would be found in the supplementary information of the source publication.
Caption: Generalized synthetic pathway to this compound.
Quantitative Data
The biological activity of this compound has been quantified through various assays. The following table summarizes the key degradation potency data against SMARCA2 and its close homolog SMARCA4.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader-14 (SMD-3376) | SMARCA2 | < 100 | > 90 | A549 |
| Degrader-14 (SMD-3376) | SMARCA4 | < 100 | > 90 | A549 |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
The characterization of this compound involves several key experiments. A detailed protocol for Western Blotting, a common method to assess protein degradation, is provided below.
Western Blotting for SMARCA2/4 Degradation
Objective: To determine the extent of SMARCA2 and SMARCA4 protein degradation in cells treated with this compound.
Materials:
-
A549 cells (or other relevant cell line)
-
This compound (SMD-3376)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caption: Workflow for assessing protein degradation by Western Blot.
Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system (UPS). The degrader facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of SMARCA2, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of action for this compound.
The Achilles' Heel of SMARCA4-Mutant Cancers: A Technical Guide to SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loss-of-function mutations in the SMARCA4 gene, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, are prevalent in a variety of aggressive cancers, including non-small cell lung cancer. These mutations render cancer cells critically dependent on the paralogous ATPase, SMARCA2, for survival. This synthetic lethal relationship has established SMARCA2 as a compelling therapeutic target. This technical guide provides an in-depth exploration of the rationale, mechanisms, and methodologies underpinning the targeted degradation of SMARCA2 as a promising anticancer strategy. We delve into the preclinical and emerging clinical data, present detailed experimental protocols for key assays, and visualize complex biological processes and workflows to equip researchers with the knowledge to advance this therapeutic approach.
The Principle of Synthetic Lethality: Targeting SMARCA2 in SMARCA4-Deficient Tumors
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that regulates gene expression by altering nucleosome positioning.[1] In healthy cells, the SWI/SNF complex can utilize either SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM) as its catalytic ATPase subunit. These two proteins are mutually exclusive within the complex and share a high degree of functional redundancy.[2]
In cancers harboring inactivating mutations in SMARCA4, the cells lose the function of this ATPase. Consequently, the assembly and function of the SWI/SNF complex become entirely reliant on SMARCA2.[2] This dependency creates a synthetic lethal vulnerability, where the targeted inhibition or degradation of SMARCA2 in a SMARCA4-mutant background leads to catastrophic failure of chromatin remodeling and subsequent cancer cell death, while largely sparing normal cells where SMARCA4 function is intact.[3]
The therapeutic strategy, therefore, is to selectively eliminate SMARCA2 protein in these vulnerable cancer cells. This has led to the development of targeted protein degraders, most notably proteolysis-targeting chimeras (PROTACs), designed to specifically induce the degradation of SMARCA2.
Mechanism of Action: SMARCA2-Targeted PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein. A SMARCA2-targeting PROTAC consists of three key components:
-
A ligand that binds to SMARCA2: This moiety specifically recognizes and attaches to the SMARCA2 protein.
-
A ligand that recruits an E3 ubiquitin ligase: This part of the molecule binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A flexible linker: This connects the two ligands, enabling the formation of a ternary complex between SMARCA2, the PROTAC, and the E3 ligase.
The formation of this ternary complex brings the E3 ligase into close proximity with SMARCA2, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the SMARCA2 surface. This polyubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted mass spectrometric strategy for global mapping of ubiquitination on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Understanding Ternary Complex Formation with PROTAC SMARCA2 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for characterizing the ternary complex formation of Proteolysis Targeting Chimeras (PROTACs) targeting SMARCA2. As "PROTAC SMARCA2 degrader-14" is not a publicly documented molecule, this guide will utilize data from well-characterized SMARCA2 degraders, such as ACBI1, A947, and YD23, to illustrate the key concepts and experimental approaches.
Introduction to SMARCA2 Degradation
SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI (SMARCA2), and the E3 ligase is a critical initiating step for subsequent ubiquitination and proteasomal degradation.
Quantitative Data on SMARCA2 PROTACs
The efficacy of a PROTAC is determined by a combination of factors including its binding affinity to the target protein and the E3 ligase, the stability and cooperativity of the ternary complex, and its cellular permeability. Below is a summary of quantitative data for prominent SMARCA2 degraders.
Table 1: Binding Affinities of SMARCA2 PROTACs
| PROTAC | Target | E3 Ligase Ligand | Binding Affinity (Kd) to SMARCA2 Bromodomain |
| A947 | SMARCA2 | VHL | 93 nM[1][2] |
Note: Binding affinity data for the E3 ligase is not always readily available in public literature.
Table 2: Cellular Degradation Potency of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 | Dmax | E3 Ligase Recruited |
| ACBI1 | MV-4-11 | 6 nM (for SMARCA2) | >90% | VHL[3][4][5][6] |
| NCI-H1568 | 3.3 nM (for SMARCA2) | >90% | VHL[3] | |
| A947 | SW1573 | 39 pM | 96% | VHL[1][2] |
| YD23 | H1792 | 64 nM | 88% | CRBN[7][8] |
| H1975 | 297 nM | 95% | CRBN[7][8] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
The characterization of PROTAC-mediated ternary complex formation and subsequent protein degradation involves a suite of biophysical and cell-based assays.
Biophysical Assays for Ternary Complex Characterization
a) Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (KD) of binary and ternary interactions in real-time.
-
Objective: To determine the binding kinetics and affinity of the PROTAC to SMARCA2 and the E3 ligase, and to measure the cooperativity of ternary complex formation.
-
General Protocol:
-
Immobilization: The E3 ligase (e.g., VHL complex) is typically immobilized on the sensor chip surface.
-
Binary Interaction Analysis: A series of concentrations of the PROTAC are flowed over the immobilized E3 ligase to determine the binary binding kinetics.
-
Ternary Complex Analysis: The PROTAC is pre-incubated with a near-saturating concentration of the SMARCA2 bromodomain. This pre-formed binary complex is then flowed over the immobilized E3 ligase.
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to obtain kinetic parameters. Cooperativity (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC:SMARCA2 to E3 ligase). An α > 1 indicates positive cooperativity.[9][10][11]
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS, and KD) and stoichiometry (n).
-
Objective: To determine the thermodynamic profile and stoichiometry of binary and ternary complex formation.
-
General Protocol:
-
Sample Preparation: The PROTAC and protein solutions (SMARCA2 bromodomain, E3 ligase complex) are prepared in the same buffer to minimize heat of dilution effects.
-
Binary Titration: The PROTAC solution is titrated into the protein solution (either SMARCA2 or E3 ligase) in the sample cell.
-
Ternary Titration: To assess ternary complex formation, the E3 ligase solution can be titrated into a solution containing a pre-formed binary complex of the PROTAC and SMARCA2.[5]
-
Data Analysis: The heat changes per injection are integrated and plotted against the molar ratio. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
-
Cellular Assay for Protein Degradation
a) HiBiT-based Lytic Assay
This bioluminescence-based assay allows for sensitive and quantitative measurement of protein degradation in a lytic format.
-
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
-
General Protocol:
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously express SMARCA2 tagged with the 11-amino-acid HiBiT peptide.
-
Cell Plating: The HiBiT-SMARCA2 cells are plated in multi-well plates.
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours).
-
Lysis and Detection: A lytic reagent containing the LgBiT protein is added to the cells. The binding of LgBiT to HiBiT reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of remaining HiBiT-SMARCA2 protein.
-
Data Analysis: Luminescence values are normalized to a vehicle control (e.g., DMSO). The normalized data is then plotted against the PROTAC concentration, and a dose-response curve is fitted to determine the DC50 and Dmax.[12][13][14]
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action for SMARCA2 Degradation.
Caption: SPR Workflow for Ternary Complex Cooperativity.
Caption: SMARCA2's Role in Chromatin Remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SMARCA2 PROTAC YD23 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. promega.com [promega.com]
- 13. Target Degradation [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
VHL-Recruiting PROTAC SMARCA2 Degrader-14: A Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of PROTAC SMARCA2 Degrader-14, focusing on its recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the SMARCA2 protein. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes. The information presented is synthesized from publicly available research on leading VHL-recruiting SMARCA2 degraders, primarily ACBI2 and A947.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4. VHL-recruiting PROTACs for SMARCA2 have shown significant promise due to their high potency and selectivity.
These PROTACs consist of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing SMARCA2 and VHL into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for two prominent VHL-recruiting PROTAC SMARCA2 degraders, ACBI2 and A947, providing a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency of VHL-Recruiting SMARCA2 PROTACs
| Compound | Target Binding (Kd, nM) | Cellular Degradation (DC50) | Maximal Degradation (Dmax) | Cell Line |
| ACBI2 | - | 1 nM | >95% | RKO |
| 32 nM (for SMARCA4) | - | RKO | ||
| EC50: 7 nM (Degradation) | - | - | General | |
| A947 | 93 nM (SMARCA2) | 39 pM | 96% | SW1573 |
| 65 nM (SMARCA4) | 1.1 nM (for SMARCA4) | 92% | SW1573 |
Table 2: In Vivo Activity of VHL-Recruiting SMARCA2 PROTACs
| Compound | Dosing | Effect | Animal Model |
| ACBI2 | 80 mg/kg, p.o., once daily | Significant tumor growth inhibition | A549 xenograft mice |
| A947 | 40 mg/kg, i.v., single-dose | Rapid reduction in tumor SMARCA2 protein levels | SMARCA4-mutant NSCLC xenograft models |
Signaling Pathways and Mechanisms
The mechanism of action of VHL-recruiting SMARCA2 PROTACs involves a series of orchestrated molecular events, culminating in the targeted degradation of SMARCA2.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of VHL-recruiting SMARCA2 PROTACs.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the characterization of the formation and stability of the SMARCA2-PROTAC-VHL ternary complex using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SMARCA2 bromodomain protein
-
Recombinant human VHL-ElonginB-ElonginC (VCB) complex
-
PROTAC compound (e.g., ACBI2 or A947)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Immobilization: Covalently immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC to VHL): Inject serial dilutions of the PROTAC over the VCB-immobilized surface to determine the binding affinity (Kd) of the PROTAC for the E3 ligase.
-
Binary Interaction (SMARCA2 to VHL): Inject serial dilutions of the SMARCA2 bromodomain over the VCB-immobilized surface to assess for any direct interaction.
-
Ternary Complex Formation: Co-inject a constant concentration of SMARCA2 bromodomain with serial dilutions of the PROTAC over the VCB-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Cooperativity can be assessed by comparing the binding affinity of SMARCA2 to the VCB-PROTAC complex versus VCB alone.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of SMARCA2 in a reconstituted system.
Materials:
-
Recombinant human SMARCA2 protein
-
Recombinant human VCB complex
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-SMARCA2 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, ubiquitin, ATP, and SMARCA2 protein.
-
Initiate Reaction: Add the VCB complex and the PROTAC (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-SMARCA2 antibody to detect the unmodified and ubiquitinated forms of SMARCA2. A ladder of higher molecular weight bands indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cellular Degradation Assay (In-Cell Western)
This high-throughput assay quantifies the degradation of endogenous SMARCA2 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., SW1573, RKO)
-
96-well microplates
-
PROTAC compound
-
Formaldehyde solution (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., anti-Actin or anti-Tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Fixing and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary antibodies for SMARCA2 and the loading control.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target protein and the loading control.
-
Data Normalization: Normalize the SMARCA2 signal to the loading control signal for each well.
-
Dose-Response Analysis: Plot the normalized SMARCA2 levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
VHL-recruiting PROTACs represent a powerful strategy for the targeted degradation of SMARCA2. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation. The continued development and characterization of these molecules hold significant potential for advancing novel cancer therapeutics.
The Architecture of Induced Degradation: A Technical Guide to the Structural Biology of SMARCA2-PROTAC-E3 Ligase Complexes
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with SMARCA4 mutations. This vulnerability has spurred the development of Proteolysis Targeting Chimeras (PROTACs) that selectively induce the degradation of SMARCA2. This in-depth technical guide delves into the structural and mechanistic intricacies of the ternary complexes formed between SMARCA2, PROTACs, and E3 ubiquitin ligases, providing a comprehensive resource for researchers in the field.
The Ternary Complex: A Keystone for Degradation
PROTACs are heterobifunctional molecules that act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The formation of a stable and productive ternary complex is the critical first step in this process and a key determinant of a PROTAC's efficacy and selectivity.[1][2][3][4]
The structural elucidation of these complexes provides invaluable insights into the protein-protein and protein-ligand interactions that govern their formation and stability.[5][6][7] X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the atomic-level details of how SMARCA2-targeting PROTACs, such as ACBI1 and others, engage both the bromodomain of SMARCA2 and the E3 ligase, which is often von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][6][7] These structures have guided the rational design of next-generation degraders with improved potency and selectivity.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. books.rsc.org [books.rsc.org]
SMARCA2 as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma), is a key component of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2] SMARCA2, along with its paralog SMARCA4 (also known as BRG1), functions as the catalytic ATPase subunit of the complex, providing the energy for nucleosome remodeling.[3] The dysregulation of the SWI/SNF complex is implicated in approximately 20% of human cancers, making its components attractive therapeutic targets.[4]
The role of SMARCA2 in cancer is complex and context-dependent. While it can act as a tumor suppressor in some contexts, with its expression often downregulated in various tumors compared to normal tissues, it is also a critical survival factor in others.[5] A significant therapeutic opportunity has emerged from the concept of synthetic lethality. In cancers harboring loss-of-function mutations in SMARCA4, the cells become dependent on the paralogous activity of SMARCA2 for survival.[3] This dependency creates a therapeutic window to selectively target and kill SMARCA4-deficient cancer cells by inhibiting or degrading SMARCA2.[3]
This technical guide provides a comprehensive overview of SMARCA2 as a therapeutic target, focusing on the underlying biology, therapeutic strategies, quantitative data on current inhibitors and degraders, and detailed experimental protocols for key assays in SMARCA2-targeted drug discovery.
Data Presentation
The development of small molecules targeting SMARCA2 has led to a range of compounds with varying potencies and mechanisms of action. These can be broadly categorized into ATPase inhibitors and proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SMARCA2 protein. The following tables summarize key quantitative data for representative SMARCA2-targeting compounds.
| Compound | Target Domain | Assay Type | IC50 (nM) | Cell Line | Reference |
| FHT-1015 | ATPase | ADP-Glo | Low nM | - | [6] |
| FHT-2344 | ATPase | ADP-Glo | Low nM | - | [6] |
| LY4050784 | ATPase | Proliferation | 33-fold higher in WT vs mutant | Multiple | [7] |
| DCSM06 | Bromodomain | AlphaScreen | 39,900 | - | [8] |
| DCSM06-05 | Bromodomain | AlphaScreen | 9,000 | - | [8] |
| PFI-3 | Bromodomain | BROMOScan | 89 | - | [9] |
Table 1: Potency of SMARCA2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for various small molecule inhibitors of SMARCA2, targeting either the ATPase or bromodomain.
| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | VHL | ~6 | >90 | RKO | [10] |
| ARV-771 | VHL | - | - | - | [10] |
| MZ1 | VHL | - | - | - | [10] |
| AT7 | VHL | - | - | - | [10] |
| macroPROTAC-1 | - | - | - | - | [10] |
| L134 | DCAF11 | 7.36 | >98 | - | [11] |
Table 2: Efficacy of SMARCA2 PROTAC Degraders. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several PROTACs designed to degrade SMARCA2.
| Compound | Target Domain | Assay Type | Kd (µM) | Reference |
| DCSM06 | Bromodomain | Surface Plasmon Resonance | 38.6 | [8] |
| DCSM06-05 | Bromodomain | Surface Plasmon Resonance | 22.4 | [12] |
Table 3: Binding Affinity of SMARCA2 Bromodomain Binders. This table shows the equilibrium dissociation constant (Kd) for compounds targeting the bromodomain of SMARCA2.
Experimental Protocols
SMARCA2 ATPase Activity Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the ATPase activity of SMARCA2 and the inhibitory effect of test compounds.[13][14]
Materials:
-
SMARCA2 enzyme
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase reaction buffer, SMARCA2 enzyme, and substrate (e.g., nucleosomes or DNA).
-
Add test compounds at various concentrations (typically a serial dilution) to the wells of the assay plate. Include a no-compound control (DMSO vehicle).
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for SMARCA2 if known.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP. The volume of ADP-Glo™ Reagent should be equal to the volume of the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the ATPase reaction to ATP and to generate a luminescent signal. The volume of Kinase Detection Reagent should be twice the volume of the initial kinase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the SMARCA2 ATPase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-compound control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
SMARCA2 Bromodomain Binding Assay (TR-FRET)
This protocol describes a general time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to the SMARCA2 bromodomain.[15][16]
Materials:
-
GST-tagged SMARCA2 bromodomain protein
-
Biotinylated histone peptide (e.g., H4K16ac)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Low-volume, black 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged SMARCA2 bromodomain, biotinylated histone peptide, terbium-labeled anti-GST antibody, and streptavidin-conjugated acceptor in assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
Add test compounds at various concentrations to the wells of the assay plate. Include a no-compound control (DMSO vehicle).
-
Add a mixture of the GST-tagged SMARCA2 bromodomain and the terbium-labeled anti-GST antibody to each well.
-
Add a mixture of the biotinylated histone peptide and the streptavidin-conjugated acceptor to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
The TR-FRET signal is proportional to the binding of the histone peptide to the SMARCA2 bromodomain. Inhibitors will disrupt this interaction, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
SMARCA2 Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of SMARCA2 protein in cells treated with a PROTAC degrader.[1][17]
Materials:
-
Cancer cell line (e.g., a SMARCA4-deficient line)
-
PROTAC degrader compound and vehicle control (DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for SMARCA2 and the loading control using densitometry software.
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SMARCA2 protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining versus the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: Therapeutic targeting of SMARCA2 in SMARCA4-deficient cancers.
Caption: Experimental workflow for quantifying SMARCA2 protein degradation.
Caption: Logical relationship of SMARCA2/SMARCA4 synthetic lethality.
References
- 1. benchchem.com [benchchem.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. foghorntx.com [foghorntx.com]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation Assay for PROTAC SMARCA2 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4.[3][4] In SMARCA4-deficient cancers, tumor cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[4][5] PROTAC-mediated degradation of SMARCA2 presents a highly selective and potent therapeutic strategy for these malignancies.[3][6]
This document provides a detailed protocol for an in vitro degradation assay to evaluate the efficacy of "PROTAC SMARCA2 degrader-14," a hypothetical PROTAC designed to target SMARCA2. The primary method described is Western blotting, a widely used technique to quantify the reduction of a target protein in response to a degrader.
Signaling Pathway of PROTAC-Mediated SMARCA2 Degradation
References
- 1. portlandpress.com [portlandpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating PROTAC SMARCA2 Degrader-14 Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[1][3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
SMARCA2 (also known as BRM) is an ATP-dependent helicase and a key catalytic subunit of the SWI/SNF chromatin remodeling complex.[5][6] This complex plays a vital role in regulating gene expression by altering chromatin structure.[5] In certain cancers, the paralog subunit SMARCA4 is inactivated by mutation. These SMARCA4-deficient cancer cells become dependent on the remaining SMARCA2 subunit for survival, a phenomenon known as synthetic lethality.[7][8][9] This makes the selective degradation of SMARCA2 a promising therapeutic strategy for these specific tumors.[10]
This document provides detailed application notes and protocols for assessing the cellular activity of SMARCA2 degrader-14, a PROTAC designed to target SMARCA2 for degradation.[11] The following assays are essential for characterizing its degradation potency, selectivity, and anti-proliferative effects.
Mechanism of Action and Signaling Pathway
PROTAC SMARCA2 degrader-14 functions by bringing SMARCA2 into proximity with an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[9][11] The depletion of SMARCA2 protein in SMARCA4-mutant cancer cells is synthetically lethal, leading to the inhibition of cell proliferation and tumor growth.[7][10]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein (quantified as DC₅₀ and Dₘₐₓ, respectively) and to selectively inhibit the proliferation of target-dependent cells (quantified by IC₅₀).
Table 1: Degradation Potency and Selectivity of SMARCA2 Degraders
This table summarizes the degradation performance of SMARCA2 degrader-14 and a highly selective degrader, SMD-3236, in cell-based assays after 24-48 hours of treatment.[11]
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Selectivity (SMARCA4/SMARCA2) |
| SMARCA2 degrader-14 | SMARCA2 | Potent | >90% | Minimal |
| SMARCA4 | Potent | >90% | ||
| SMD-3236 | SMARCA2 | 0.5 | 96% | >2000-fold |
| SMARCA4 | >1000 | <50% |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of SMARCA2 Degraders
This table shows the selective effect of SMARCA2 degraders on the viability of cancer cell lines with different SMARCA4 statuses.
| Compound | Cell Line | SMARCA4 Status | IC₅₀ (nM) |
| GLR-203101 | H1568 | Deficient | Potent Inhibition |
| A549 | Deficient | Potent Inhibition | |
| SK-MEL-5 | Deficient | Potent Inhibition | |
| Other | Wild-Type | Reduced Effect | |
| SMD-3236 | Multiple | Deficient | Potent Inhibition |
| Multiple | Wild-Type | Minimal Activity |
IC₅₀: Half-maximal inhibitory concentration. Data is representative of typical SMARCA2 degrader activity.[7][11]
Experimental Protocols
Western Blotting for SMARCA2 Degradation
Western blotting is a fundamental technique used to visualize and quantify the reduction of SMARCA2 protein levels following treatment with the degrader.[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate SMARCA4-deficient (e.g., A549) and wild-type cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of SMARCA2 degrader-14 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction: [12]
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (soluble protein) to a new tube.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting: [14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Rabbit pAb, 1:1000 dilution) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
For a loading control, probe the membrane with an antibody against a stable housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize SMARCA2 band intensity to the loading control.
-
Luminescent Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the IC₅₀ value of the degrader.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.co.jp [promega.co.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Testing of PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of PROTAC (Proteolysis Targeting Chimera) SMARCA2 degraders. These molecules represent a promising therapeutic strategy for cancers harboring mutations in the SMARCA4 gene. SMARCA4 and SMARCA2 are mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex.[1] In SMARCA4-deficient cancers, tumor cell survival becomes dependent on the paralog SMARCA2, creating a synthetic lethal vulnerability.[2][3][4][5] PROTACs that selectively degrade the SMARCA2 protein offer a novel therapeutic approach to exploit this dependency.[2][3][4][5]
This guide outlines the necessary animal models, experimental procedures, and data analysis techniques based on preclinical studies of representative SMARCA2 degraders such as A947, SMD-3040, and PRT-3789.
Signaling Pathway and Mechanism of Action
PROTAC SMARCA2 degraders function by inducing the selective ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. This leads to the disruption of the residual SWI/SNF complex function in SMARCA4-mutant cancer cells, ultimately resulting in cell cycle arrest and apoptosis. The degradation of SMARCA2 has also been shown to modulate signaling pathways such as the YAP pathway.[6] Furthermore, combining SMARCA2 degraders with inhibitors of the RAS/MAPK pathway has demonstrated synergistic effects in preclinical models.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various reported PROTAC SMARCA2 degraders.
Table 1: In Vitro Activity of PROTAC SMARCA2 Degraders
| Compound | Target E3 Ligase | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Antiproliferative IC50 | Citation |
| A947 | VHL | SW1573 | 39 pM | 96% | 1.1 nM | - | [2] |
| SMD-3040 | Not Specified | Not Specified | Low nM | >90% | - | Potent in SMARCA4-deficient lines | [7] |
| PRT-3789 | VHL | NCI-H1693 | 21 nM | 95% | 830 nM | 2.2 nM | [8][9] |
| YDR1 | Cereblon | H1568 | - | 87% (in vivo) | - | - | [6] |
| ACBI2 | VHL | - | Selective | - | - | - | [10] |
Table 2: In Vivo Efficacy of PROTAC SMARCA2 Degraders in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| A947 | Mouse | Calu-6, HCC515, HCC2302 Xenografts | Not Specified | Efficacious | [2] |
| SMD-3040 | Mouse | Two SMARCA4-deficient Xenograft Models | Well-tolerated doses | Strong TGI | [7] |
| PRT-3789 | Mouse | NCI-H1793 Xenograft | 100 mg/kg s.c. q3d | Tumor volume reduction | [8] |
| YD54 | Mouse | H2023, HCC515, H2030 Xenografts | 5 mg/kg p.o. QD | 62.5%, 48.8%, 93.4% respectively | [6] |
| SMD-3236 | Mouse | H838 Xenograft | Weekly administration | Effective TGI | [11] |
Experimental Protocols
Animal Models
The most relevant animal models for testing PROTAC SMARCA2 degraders are xenografts of human cancer cell lines with deficient SMARCA4.
Recommended Cell Lines for Xenografts:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H1693, NCI-H1793, SW1573, Calu-6, HCC2302, H1944, H1568, H2023, HCC515, H2030, H838.[2][6][7][8][11][12]
-
Ovarian Cancer: Bin-67, COV434, TOV112D.[13]
Animal Husbandry:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma).
-
Age: 6-8 weeks at the time of tumor implantation.
-
Housing: Maintained in a pathogen-free environment with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
Detailed Methodologies
1. Tumor Implantation:
-
Harvest cultured SMARCA4-deficient cancer cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
3. Drug Formulation and Administration:
-
Formulate the PROTAC SMARCA2 degrader in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer the compound via the desired route (e.g., oral gavage, subcutaneous or intravenous injection) at the specified dose and schedule.[6][8] The control group should receive the vehicle only.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.
5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
PK: At various time points after the final dose, collect blood samples to determine the plasma concentration of the degrader using LC-MS/MS.[6]
-
PD: Harvest tumors and other tissues (e.g., spleen) to assess the level of SMARCA2 protein degradation via Western blot or immunohistochemistry (IHC).[6][13] A significant reduction in SMARCA2 levels in the tumor tissue is a key indicator of target engagement.[6]
6. Western Blot Protocol:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.[13]
-
Determine protein concentration using a BCA assay.[13]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or Vinculin).[13]
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
7. Immunohistochemistry (IHC) Protocol:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with a primary antibody against SMARCA2.
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin (B73222) and mount.
Conclusion
The in vivo evaluation of PROTAC SMARCA2 degraders in SMARCA4-deficient cancer models is a critical step in their preclinical development. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies. Careful selection of animal models, adherence to detailed experimental procedures, and thorough pharmacodynamic analysis are essential for the successful translation of these promising therapeutic agents to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 9. Prelude Therapeutics Presents Preclinical Data on First-in-Class SMARCA2 and Selective KAT6A Degraders at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 10. researchgate.net [researchgate.net]
- 11. News - SMARCA2 degrader - LARVOL VERI [veri.larvol.com]
- 12. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring SMARCA2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an essential ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a critical role in regulating gene expression by altering chromatin structure, thereby influencing cellular processes such as transcription, DNA repair, and replication.[1][3] Given its fundamental role, dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various diseases, including cancer.[4][5]
Targeted protein degradation has emerged as a powerful therapeutic strategy. Technologies like Proteolysis-Targeting Chimeras (PROTACs) are being developed to selectively induce the degradation of proteins such as SMARCA2.[6][7] This approach offers a promising avenue for therapeutic intervention in cancers with specific genetic backgrounds, such as those with mutations in the paralog SMARCA4.[6][7] Accurate and robust methods to quantify the degradation of SMARCA2 are therefore crucial for the development and characterization of these novel therapeutics.
Western blotting is a widely used and powerful technique to detect and quantify changes in protein levels.[8][9] This document provides a detailed protocol for performing a Western blot to measure the degradation of SMARCA2 in response to treatment with a degrader compound.
Signaling Pathway and Degradation Mechanism
SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate the structure of chromatin and thereby regulate gene expression.[1] The degradation of SMARCA2 can be induced by small molecule degraders, such as PROTACs, which co-opt the cell's natural protein disposal machinery. These bifunctional molecules bind to both SMARCA2 and an E3 ubiquitin ligase, bringing them into close proximity.[10][11] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome.[10][12] This process is dependent on the ubiquitin-proteasome system (UPS).[12]
Experimental Workflow
The overall experimental workflow for measuring SMARCA2 degradation involves several key stages, from cell culture and treatment to data analysis. A systematic approach is essential for obtaining reliable and reproducible results.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with a SMARCA2 degrader and subsequently measuring the level of SMARCA2 protein by Western blot.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[8] The optimal seeding density will vary depending on the cell line.
-
Compound Preparation: Prepare a stock solution of the SMARCA2 degrader in a suitable solvent, such as DMSO.[8] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of concentrations of the SMARCA2 degrader. Include a vehicle control (e.g., DMSO) and consider a time-course experiment to determine the kinetics of degradation.[10]
-
Incubation: Incubate the treated cells for the desired period (e.g., 2, 4, 8, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[10]
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[8][13] RIPA buffer is effective for extracting nuclear and membrane-bound proteins.[13][14]
-
RIPA Buffer Composition: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[13]
-
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[8]
Part 3: Protein Quantification
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[8]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer. This ensures equal loading of total protein in the subsequent steps.[8]
Part 4: Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (e.g., 4X or 6X) and heat at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for large proteins like SMARCA2 (~185 kDa).[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 diluted in blocking buffer. The optimal dilution and incubation time should be determined based on the antibody datasheet (a common starting point is 1:1000 dilution overnight at 4°C).[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step (as in step 6) to remove unbound secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[17]
-
Loading Control: After detecting SMARCA2, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or α-Tubulin) to confirm equal protein loading across all lanes.[16]
Data Presentation and Quantitative Analysis
The primary goal of this assay is to quantify the reduction in SMARCA2 protein levels following treatment.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the band intensity for SMARCA2 and the corresponding loading control in each lane.
-
Normalization: Normalize the intensity of the SMARCA2 band to the intensity of the loading control band for each sample.
-
Relative Quantification: Express the normalized SMARCA2 levels in treated samples as a percentage of the vehicle-treated control.
-
Data Tabulation: Summarize the quantitative data in a table to facilitate comparison between different treatment conditions.
Table 1: Quantification of SMARCA2 Degradation
| Treatment (Degrader Conc.) | SMARCA2 Band Intensity | Loading Control Band Intensity | Normalized SMARCA2 Intensity | % SMARCA2 Remaining (vs. Vehicle) |
| Vehicle (0 nM) | 15000 | 15500 | 0.97 | 100% |
| 1 nM | 12000 | 15300 | 0.78 | 80.4% |
| 10 nM | 7500 | 15600 | 0.48 | 49.5% |
| 100 nM | 1500 | 15400 | 0.10 | 10.3% |
| 1000 nM | 500 | 15500 | 0.03 | 3.1% |
Note: The data in this table is for illustrative purposes only.
Recommended Antibodies and Reagents
The choice of a specific and sensitive primary antibody is critical for a successful Western blot.
Table 2: Recommended Primary Antibodies for SMARCA2 Western Blot
| Antibody Name | Host | Clonality | Supplier | Catalog Number | Recommended Dilution |
| Anti-SMARCA2 / BRM [EPR23103-44] | Rabbit | Monoclonal | Abcam | ab240648 | Consult datasheet |
| SMARCA2/BRM Polyclonal Antibody | Rabbit | Polyclonal | Thermo Fisher | A301-015A | 0.04 µg/mL |
| Anti-SMARCA2 antibody | Rabbit | Polyclonal | Sigma-Aldrich | AV34484 | 0.5 µg/ml |
| SMARCA2 Polyclonal Antibody | Rabbit | Polyclonal | Thermo Fisher | PA5-103113 | Consult datasheet |
| SMARCA2 / BRM Rabbit mAb | Rabbit | Monoclonal | ABclonal | A23291 | 1:1000 |
Note: Always consult the manufacturer's datasheet for the most up-to-date recommendations on antibody dilution and specific protocol details.
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well (up to 50-100 µg for low abundance proteins). |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. | |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. | |
| High Background | Insufficient blocking | Increase blocking time or change the blocking agent (e.g., from milk to BSA).[8] |
| High antibody concentration | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps.[8] | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific (e.g., monoclonal) antibody. Optimize antibody dilution. |
| Protein aggregation | Avoid boiling samples if the target is a membrane protein. |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can reliably measure the degradation of SMARCA2, providing critical data for the evaluation of novel therapeutic agents.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 14. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 17. static.abclonal.com [static.abclonal.com]
Application Notes and Protocols: Quantitative Proteomics to Assess the Effects of PROTAC SMARCA2 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, thereby abrogating all its functions.[1]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression by altering chromatin structure.[3][4][5] Dysregulation of the SWI/SNF complex is implicated in various cancers, and in tumors with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival.[6][7] This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[6][8]
This document provides a comprehensive guide for utilizing quantitative proteomics to evaluate the efficacy and selectivity of SMARCA2 degrader-14, a novel PROTAC designed for the targeted degradation of the SMARCA2 protein. The following sections detail the experimental protocols, data analysis, and interpretation necessary to characterize the cellular effects of this degrader.
Signaling Pathway of PROTAC Action
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a SMARCA4-deficient cancer cell line (e.g., SW1573) to assess the synthetic lethal effect of SMARCA2 degradation. A SMARCA4-wild-type cell line (e.g., H1792) should be used as a control to evaluate selectivity.[9]
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency.[10]
-
PROTAC Treatment: Prepare a stock solution of SMARCA2 degrader-14 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). A vehicle control (DMSO) must be included.[1]
-
Incubation: Treat the cells with the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, and 24 hours) to determine the optimal time for target degradation. Shorter treatment times (<6 hours) are recommended to distinguish direct targets from downstream effects.[11]
Protein Extraction and Digestion
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Peptide Labeling and Fractionation (for TMT-based proteomics)
-
Isobaric Labeling: Label the digested peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. This allows for the simultaneous quantification of multiple samples.[9]
-
Sample Pooling: Combine the TMT-labeled peptide samples.
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC Separation: Analyze the peptide fractions using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer).[10][12]
-
Mass Spectrometry Analysis: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.[10]
Data Presentation
The quantitative proteomics data should be processed using appropriate software (e.g., MaxQuant, Proteome Discoverer, or Spectronaut) to identify and quantify proteins. The results can be summarized in the following tables.
Table 1: Dose-Dependent Degradation of SMARCA2
| SMARCA2 Degrader-14 (nM) | % SMARCA2 Remaining (vs. Vehicle) | p-value |
| 1 | 95.2 ± 4.1 | >0.05 |
| 10 | 68.5 ± 5.3 | <0.05 |
| 50 | 25.1 ± 3.9 | <0.01 |
| 100 | 8.7 ± 2.1 | <0.001 |
| 500 | 4.3 ± 1.5 | <0.001 |
| 1000 | 4.1 ± 1.8 | <0.001 |
Data are represented as mean ± standard deviation from three biological replicates.
Table 2: Selectivity Profile of SMARCA2 Degrader-14
| Protein | % Remaining (vs. Vehicle) at 100 nM | p-value |
| SMARCA2 | 8.7 ± 2.1 | <0.001 |
| SMARCA4 | 98.2 ± 3.5 | >0.05 |
| PBRM1 | 97.9 ± 4.2 | >0.05 |
| BRD4 | 99.1 ± 2.8 | >0.05 |
This table highlights the high selectivity of SMARCA2 degrader-14 for its intended target over the highly homologous SMARCA4 and other bromodomain-containing proteins.[6][7]
Table 3: Global Proteome Analysis after SMARCA2 Degrader-14 Treatment
| Protein | Log2 Fold Change (Degrader/Vehicle) | Adjusted p-value |
| SMARCA2 | -3.52 | <0.0001 |
| Protein A | -0.15 | >0.05 |
| Protein B | 0.08 | >0.05 |
| Protein C | -0.21 | >0.05 |
Global proteomics analysis of over 8,000 quantified proteins demonstrates that SMARCA2 is the most significantly downregulated protein upon treatment with SMARCA2 degrader-14, confirming its high specificity.[9][13]
Mandatory Visualizations
Experimental Workflow for Quantitative Proteomics
Logical Relationship of PROTAC Efficacy Assessment
Conclusion
Quantitative proteomics is an indispensable tool for the preclinical evaluation of PROTAC degraders.[14][15][16] The protocols and data presentation formats outlined in this application note provide a robust framework for assessing the potency, selectivity, and mechanism of action of SMARCA2 degrader-14. By following these guidelines, researchers can generate high-quality, reproducible data to support the development of this promising therapeutic agent for SMARCA4-deficient cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. sapient.bio [sapient.bio]
- 15. Protein Degrader [proteomics.com]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biophysical Characterization of PROTAC SMARCA2 Degrader-14 Ternary Complex Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A key step in their mechanism of action is the formation of a ternary complex between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. The stability and cooperativity of this ternary complex are critical determinants of the PROTAC's efficacy and degradation efficiency.[1][2][3] This document provides detailed application notes and protocols for the biophysical characterization of the ternary complex formed by a hypothetical PROTAC, SMARCA2 degrader-14, the SMARCA2 protein, and the von Hippel-Lindau (VHL) E3 ligase complex.
SMARCA2, a component of the SWI/SNF chromatin remodeling complex, is a compelling therapeutic target in oncology.[4] The rational design of potent and selective SMARCA2 degraders necessitates a thorough understanding of the biophysical principles governing ternary complex formation.[5] This guide outlines the application of key biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)—to elucidate the binding affinities, kinetics, and thermodynamics of the SMARCA2 degrader-14-mediated ternary complex.
PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation.
Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.
Data Presentation: Ternary Complex Stability of SMARCA2 Degraders
The following table summarizes hypothetical quantitative data for SMARCA2 degrader-14 and reference compounds, derived from the described biophysical assays. Such data is crucial for structure-activity relationship (SAR) studies and the optimization of PROTAC candidates.[6]
| Compound | Binary Binding (KD) | Ternary Binding (KD) | Cooperativity (α) | Ternary Complex Half-life (t1/2) | ΔG (kcal/mol) |
| SMARCA2 degrader-14 | |||||
| vs. SMARCA2-BD | 15 nM (SPR) | 2 nM (SPR) | 15 | 120 s | -11.9 |
| vs. VCB Complex | 30 nM (SPR) | ||||
| Reference PROTAC 1 | |||||
| vs. SMARCA2-BD | 25 nM (SPR) | 5.2 nM (FP) | 4.8 | 65 s | -10.5[7] |
| vs. VCB Complex | 25 nM (ITC) | ||||
| Reference PROTAC 2 | |||||
| vs. SMARCA2-BD | 18 nM (SPR) | 1.5 nM (FP) | 12 | 150 s | -12.3[7] |
| vs. VCB Complex | 18 nM (ITC) |
Note: KD values represent the dissociation constant, a measure of binding affinity (lower KD indicates higher affinity). Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC for one protein to its ternary binding affinity in the presence of the other protein.[8] A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.[4] ΔG represents the Gibbs free energy of binding, with more negative values indicating a more stable complex.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it ideal for characterizing both binary and ternary complex formation and dissociation.[9][10][11]
Experimental Workflow for SPR-based Ternary Complex Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. aragen.com [aragen.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest. This document provides detailed application notes and protocols for the characterization of PROTAC SMARCA2 degrader-14, a molecule designed to induce the degradation of the SMARCA2 protein.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][2] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.
These protocols outline the necessary steps to determine the potency and efficacy of this compound by measuring its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Data Presentation
The following table summarizes the quantitative data for this compound.
| Compound | Cell Line | Treatment Time | DC50 | Dmax |
| This compound | A549 | 24 hours | <100 nM | >90% |
Signaling Pathways and Mechanisms
To understand the context of this compound's action, it is essential to visualize both the general mechanism of PROTACs and the role of SMARCA2.
The diagram above illustrates the general mechanism of action for a PROTAC. The PROTAC molecule simultaneously binds to the target protein (SMARCA2) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a compound with its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins; when a ligand binds to its target protein, the protein's resistance to heat-induced denaturation increases.[1][3] This change in thermal stability provides direct evidence of target engagement in physiologically relevant settings, such as intact cells and even tissues.[1][2] CETSA has become an indispensable tool in drug discovery, offering a label-free method to confirm target binding, elucidate mechanisms of action, and inform on structure-activity relationships (SAR).[2][4]
This document provides detailed protocols for various formats of the CETSA technique, including the classic melt curve approach, isothermal dose-response (ITDR) analysis, and the proteome-wide CETSA-MS (also known as Thermal Proteome Profiling or TPP).[5][6]
Principle of CETSA
The core principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding. When cells or cell lysates are subjected to a heat gradient, proteins begin to unfold and aggregate at their characteristic melting temperatures (Tm or Tagg).[7] Ligand-bound proteins are more stable and will denature and aggregate at a higher temperature compared to their unbound state.[8] By measuring the amount of soluble protein remaining at different temperatures, a "melt curve" can be generated. A shift in this curve in the presence of a compound indicates a direct interaction between the compound and the target protein.[6]
Experimental Workflows and Signaling Pathways
The general workflow for a CETSA experiment involves several key stages, from sample preparation to data analysis. The specific steps can be adapted depending on the experimental format and the downstream detection method (e.g., Western Blot or Mass Spectrometry).
Figure 1: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA can be applied to investigate target engagement for inhibitors of specific signaling pathways. For instance, in the p38 MAPK pathway, CETSA can confirm that an inhibitor like Acumapimod directly binds to p38 MAPK within the cell.
Figure 2: Simplified p38 MAPK signaling pathway with inhibitor action.
Experimental Protocols
Protocol 1: Classic CETSA with Western Blot Detection (Melt Curve)
This protocol is used to determine the thermal stability profile of a target protein and to observe a ligand-induced shift in its melting temperature (Tagg).
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Detach and resuspend cells in fresh culture medium to a desired density (e.g., 2 x 10⁶ cells/mL).[3] c. Treat one aliquot of cells with the test compound at a fixed concentration and another with the corresponding vehicle (e.g., DMSO).[5] d. Incubate for 1 hour at 37°C to allow for compound uptake.[3]
2. Heat Challenge: a. Aliquot the cell suspensions (e.g., 100 µL) into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 64°C in 2°C increments).[3] b. Heat the samples in a thermocycler for a defined period (e.g., 3-8 minutes).[5][9] c. Cool the samples to room temperature for 3 minutes.[10]
3. Cell Lysis and Fractionation: a. Lyse the cells. This can be achieved by adding lysis buffer and incubating on ice or by performing multiple freeze-thaw cycles (e.g., using liquid nitrogen).[8][11] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[8][9]
4. Sample Preparation and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction.[8] b. Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).[8] c. Normalize the protein concentrations for all samples.[3] d. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[3] e. Perform Western blotting using a primary antibody specific for the target protein. A loading control (e.g., GAPDH) should also be probed.[3]
5. Data Analysis: a. Quantify the band intensities from the Western blot images.[8] b. For each temperature, normalize the target protein band intensity to the 37°C or lowest temperature sample. c. Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples to generate melt curves.[12] d. The Tagg is the temperature at which 50% of the protein is denatured. A shift in Tagg (ΔTagg) indicates target engagement.[7]
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to quantify the potency of a compound by assessing target stabilization at a single, fixed temperature across a range of compound concentrations.[5]
1. Cell Culture and Treatment: a. Prepare cell suspensions as described in Protocol 1 (1a-1b). b. Aliquot cells and treat with a serial dilution of the test compound, including a vehicle-only control.[5] c. Incubate for 1 hour at 37°C.[3]
2. Heat Challenge: a. From the melt curve experiment (Protocol 1), select a single temperature that shows a significant difference in protein solubility between the vehicle and a saturating compound concentration (typically at or slightly above the Tagg of the unbound protein).[13] b. Heat all samples at this chosen temperature for 3-8 minutes, followed by cooling.[5][10]
3. Lysis, Fractionation, and Analysis: a. Follow steps 3a-4e from Protocol 1.
4. Data Analysis: a. Quantify the band intensities for the target protein at each compound concentration. b. Plot the normalized soluble protein fraction against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the EC₅₀, which reflects the compound's potency for target engagement in the cellular context.
Protocol 3: Proteome-wide CETSA with Mass Spectrometry (CETSA-MS/TPP)
This high-throughput approach allows for the unbiased, proteome-wide assessment of compound selectivity and off-target effects.[6]
1. Sample Preparation and Heat Challenge: a. Prepare and treat cells with compound or vehicle as described in Protocol 1 (1a-1d). b. Aliquot and heat the samples across a temperature gradient (e.g., 10 different temperatures).[14]
2. Lysis and Protein Digestion: a. Lyse the cells and separate the soluble fractions as described in Protocol 1 (3a-4a). b. Denature, reduce, and alkylate the proteins in the soluble fractions. c. Digest the proteins into peptides using an enzyme like trypsin.[9]
3. Peptide Labeling and Fractionation: a. Label the peptides from each sample (corresponding to a specific temperature) with isobaric mass tags (e.g., TMT).[14] This allows for multiplexing of samples. b. Combine the labeled peptide samples. c. Fractionate the combined peptide mixture, typically using high-pH reversed-phase chromatography.[9]
4. LC-MS/MS Analysis: a. Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
5. Data Analysis: a. Identify and quantify the relative abundance of thousands of proteins at each temperature point for both vehicle- and compound-treated states. b. Generate melt curves for each identified protein.[12] c. Identify proteins with significant thermal shifts upon compound treatment, indicating direct or indirect interactions.[15] This allows for unbiased target identification and off-target profiling.[14]
Data Presentation
Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of the compound on the thermal stability of the target protein(s).
Table 1: Example Melt Curve Data for Protein X
| Temperature (°C) | Normalized Soluble Fraction (Vehicle) | Normalized Soluble Fraction (10 µM Compound Y) |
| 42 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 48 | 0.85 | 0.96 |
| 51 | 0.52 | 0.91 |
| 54 | 0.21 | 0.75 |
| 57 | 0.05 | 0.48 |
| 60 | 0.01 | 0.23 |
| Tagg | 50.8°C | 57.1°C |
| ΔTagg | - | +6.3°C |
Table 2: Example Isothermal Dose-Response (ITDR) Data for Protein X at 54°C
| Compound Y Conc. (µM) | Log [Compound Y] | Normalized Soluble Fraction |
| 0 (Vehicle) | - | 0.21 |
| 0.01 | -2.00 | 0.25 |
| 0.1 | -1.00 | 0.45 |
| 1 | 0.00 | 0.68 |
| 10 | 1.00 | 0.75 |
| 100 | 2.00 | 0.76 |
| EC₅₀ | - | 0.15 µM |
Table 3: Example CETSA-MS Hit List for Compound Y
| Protein | ΔTagg (°C) | p-value | Biological Function | Notes |
| Protein X | +6.3 | < 0.001 | Kinase | Intended Target |
| Protein Z | +3.1 | < 0.05 | Phosphatase | Potential Off-Target |
| Protein A | -2.5 | < 0.05 | Structural | Destabilized |
| Protein B | +0.2 | > 0.05 | Metabolic | No Significant Shift |
Troubleshooting and Considerations
-
Cell Permeability: CETSA performed on intact cells provides information on compound permeability, as the compound must enter the cell to engage its target.[14]
-
Loading Controls: Ensure equal protein loading for Western blot analysis by normalizing to total protein concentration and using a loading control antibody.[3]
-
Optimization: The optimal heating time and temperature range may need to be determined empirically for each target protein and cell line.[8]
-
Data Interpretation: A thermal shift confirms binding but does not directly measure affinity (Kd). The observed stabilization is influenced by both binding thermodynamics and the kinetics of protein unfolding.[4][16]
-
Downstream Effects: CETSA-MS can reveal changes in the thermal stability of proteins that are not direct binders but are affected downstream of target engagement (e.g., due to changes in their phosphorylation state or interaction with other proteins).[1]
References
- 1. CETSA [cetsa.org]
- 2. pelagobio.com [pelagobio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. elrig.org [elrig.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for SMARCA2 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling processes like DNA repair, replication, and cell differentiation.[2] The subcellular localization of SMARCA2 is critical to its function, with its primary site of action being the nucleus where it interacts with chromatin.[3] However, shifts in its localization, including increased cytoplasmic presence, have been observed in certain cancers.[4] Therefore, monitoring the nucleocytoplasmic distribution of SMARCA2 after therapeutic intervention is essential for understanding drug mechanisms and their impact on cellular function.
This document provides a detailed protocol for the immunofluorescent staining of SMARCA2, with a focus on quantifying changes in its subcellular localization following experimental treatments.
Key Experimental Considerations
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical for preserving cellular morphology and allowing antibody access to nuclear antigens. For nuclear proteins like SMARCA2, cross-linking fixation with 4% paraformaldehyde (PFA) is recommended to preserve structural integrity.[5][6] This must be followed by permeabilization with a detergent like Triton X-100 to allow antibodies to penetrate the nuclear membrane.[5]
-
Antibody Selection: Use a SMARCA2 antibody validated for immunofluorescence (IF) or immunocytochemistry (ICC) applications. The optimal antibody concentration should be determined empirically through titration to maximize signal-to-noise ratio.
-
Controls: Proper controls are essential for accurate data interpretation.
-
Positive Control: A cell line known to express SMARCA2.
-
Negative Control: A cell line with known SMARCA2 deficiency or knockdown.
-
Secondary Antibody Control: A sample stained only with the secondary antibody to check for non-specific binding.
-
Isotype Control: A sample stained with an antibody of the same isotype and concentration as the primary antibody but directed against an irrelevant antigen.
-
-
Quantitative Analysis: The change in SMARCA2 localization can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[7] This is typically expressed as a nuclear-to-cytoplasmic (N/C) ratio.[7] Software such as ImageJ (Fiji) can be used for this analysis.[7][8][9]
Detailed Immunofluorescence Protocol
Materials and Reagents
-
Cell culture plates or coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared, methanol-free)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[5]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS[10]
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS[10]
-
Primary Antibody: Anti-SMARCA2 antibody, validated for IF
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Antifade Mounting Medium
Experimental Workflow Diagram
Caption: Workflow for SMARCA2 immunofluorescence staining and localization analysis.
Step-by-Step Methodology
1. Cell Seeding and Treatment: a. Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 60-70% confluency. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). c. Treat cells with the desired compound or vehicle control for the specified time.
2. Fixation: a. Aspirate the culture medium and gently wash the cells twice with 1X PBS. b. Add 4% PFA in PBS to each well, ensuring coverslips are fully submerged. c. Incubate for 15 minutes at room temperature.[5][10] d. Wash three times with 1X PBS for 5 minutes each.
3. Permeabilization: a. Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature.[11] c. Wash three times with 1X PBS for 5 minutes each.
4. Blocking: a. Add Blocking Buffer to each well. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]
5. Primary Antibody Incubation: a. Dilute the primary anti-SMARCA2 antibody in the Primary Antibody Dilution Buffer to its predetermined optimal concentration. b. Aspirate the Blocking Buffer and add the diluted primary antibody solution. c. Incubate overnight at 4°C in a humidified chamber.[10]
6. Secondary Antibody Incubation: a. The next day, wash the cells three times with 1X PBS for 5 minutes each. b. Dilute the fluorochrome-conjugated secondary antibody in the Primary Antibody Dilution Buffer. c. Add the diluted secondary antibody solution to the wells. d. Incubate for 1-2 hours at room temperature, protected from light.[10]
7. Counterstaining and Mounting: a. Wash the cells three times with 1X PBS for 5 minutes each, protected from light. b. During the second wash, add DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) and incubate for 5 minutes to stain the nuclei.[5][11] c. Perform a final wash with 1X PBS. d. Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium. e. Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from light.
8. Image Acquisition and Analysis: a. Acquire images using a fluorescence or confocal microscope. Use consistent settings (e.g., laser power, exposure time) for all samples to allow for direct comparison. b. For quantitative analysis, use software like ImageJ/Fiji.[7] c. Quantification Steps (ImageJ/Fiji): i. Open a multi-channel image (DAPI and SMARCA2 channels). ii. Use the DAPI channel to define the nuclear region of interest (ROI) for each cell. iii. Measure the mean fluorescence intensity of the SMARCA2 signal within the nuclear ROI. iv. Define a cytoplasmic ROI for each cell (e.g., a region surrounding the nucleus or the whole cell minus the nucleus). v. Measure the mean fluorescence intensity of the SMARCA2 signal within the cytoplasmic ROI. vi. Correct for background fluorescence by measuring the mean intensity of a cell-free region and subtracting it from the nuclear and cytoplasmic measurements.[7] vii. Calculate the Nuclear-to-Cytoplasmic (N/C) ratio for each cell by dividing the corrected mean nuclear intensity by the corrected mean cytoplasmic intensity.[7]
Data Presentation
Quantitative data should be summarized in a table for clear comparison between treatment groups. The mean N/C ratio, standard deviation (SD), and the number of cells analyzed (n) should be reported for each condition.
| Treatment Group | Concentration | Duration | Mean SMARCA2 N/C Ratio | Standard Deviation (SD) | Number of Cells Analyzed (n) |
| Vehicle Control | - | 24h | 3.52 | 0.85 | 150 |
| Compound X | 1 µM | 24h | 1.89 | 0.42 | 150 |
| Compound X | 10 µM | 24h | 1.15 | 0.21 | 150 |
| Compound Y | 5 µM | 24h | 3.45 | 0.79 | 150 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. SMARCA2 - Wikipedia [en.wikipedia.org]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence analysis and microscopy. [bio-protocol.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 10. Protocols | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
troubleshooting hook effect with PROTAC SMARCA2 degrader-14
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 Degrader-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the common "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of the target protein, SMARCA2, decreases at high concentrations of this compound.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal, intermediate concentration.[1][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either SMARCA2 or the E3 ligase separately, rather than the productive ternary complex (SMARCA2-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2][4]
Q2: Why is it crucial to recognize and understand the hook effect?
A2: Failing to identify the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC like SMARCA2 Degrader-14 might be incorrectly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding this effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1]
Q3: What factors can influence the magnitude of the hook effect with this compound?
A3: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of this compound to SMARCA2 and the recruited E3 ligase play a role.[1]
-
Cellular Context: The expression levels of SMARCA2 and the E3 ligase in the specific cell line being used can impact the formation of binary versus ternary complexes.[2][5]
-
PROTAC Valency and Linker: The design of the PROTAC, including its valency and the length and composition of the linker, is critical for optimal ternary complex formation and can influence the prominence of the hook effect.[1][6]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my SMARCA2 degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.[2][3]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Identify the Optimal Concentration (DCmax): Determine the concentration that results in the maximal degradation (Dmax) of SMARCA2. Use concentrations at or below this optimal level for future experiments.[2]
-
Perform a Time-Course Experiment: Assess SMARCA2 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Issue 2: My this compound shows weak or no degradation at concentrations where I expect it to be active.
-
Possible Causes & Troubleshooting Steps:
-
Concentration Range is Too High: You may be exclusively observing the hook effect region. Test a much broader range of concentrations, including very low concentrations (e.g., starting from 1 pM).[2]
-
Verify Target Engagement: Confirm that this compound binds to SMARCA2 and the intended E3 ligase. Utilize biophysical assays like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to measure binding.[1][7]
-
Assess Ternary Complex Formation: Directly measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex using techniques like AlphaLISA or co-immunoprecipitation.[1][8]
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of the E3 ligase recruited by this compound. This can be verified by Western blot or qPCR.[3]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Consider using permeability assays to confirm cellular uptake.[1]
-
Issue 3: How can I mitigate the hook effect in my experiments with this compound?
-
Strategies:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a detailed dose-response analysis to identify and use the optimal concentration for maximal degradation.[3]
-
Enhance Ternary Complex Cooperativity: While not something that can be altered by the end-user, the rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and reducing the hook effect.[1]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Exhibiting the Hook Effect
| Concentration (nM) | % SMARCA2 Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 75% |
| 100 | 95% (Dmax) |
| 1000 | 60% |
| 10000 | 20% |
Table 2: Troubleshooting Checklist for Weak or No Degradation
| Check | Assay/Method | Expected Outcome |
| Broad Dose-Response | Western Blot | Identification of optimal degradation concentration. |
| Target Engagement (SMARCA2) | FRET/SPR | Confirmation of binding affinity. |
| E3 Ligase Binding | FRET/SPR | Confirmation of binding affinity. |
| Ternary Complex Formation | AlphaLISA/Co-IP | Detection of the ternary complex. |
| E3 Ligase Expression | Western Blot/qPCR | Sufficient expression in the cell line. |
| Cell Permeability | Permeability Assay | Confirmation of cellular uptake. |
Experimental Protocols
Detailed Protocol: Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate a suitable cell line (e.g., a SMARCA4-mutant cancer cell line) in 12-well plates and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response curve, including any potential hook effect.[3] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time, typically 4-24 hours.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.[9]
Visualizations
Caption: Mechanism of action for this compound.
Caption: The hook effect: ternary vs. binary complex formation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. revvity.com [revvity.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of SMARCA2 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on SMARCA2 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the cell permeability of these molecules, a critical factor for their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for SMARCA2 degraders?
A1: SMARCA2 degraders, particularly proteolysis-targeting chimeras (PROTACs), are often large molecules with high molecular weights (frequently exceeding 800 Da), a significant number of hydrogen bond donors and acceptors, and a large polar surface area.[1][2] These characteristics deviate significantly from the typical physicochemical properties of orally bioavailable small molecules, as described by guidelines like Lipinski's Rule of Five, leading to poor passive diffusion across the cell membrane.[3][4]
Q2: What are the key physicochemical properties to optimize for better cell permeability?
A2: To improve cell permeability, it is crucial to focus on optimizing several physicochemical properties. Key parameters include reducing the molecular weight, minimizing the number of hydrogen bond donors and acceptors, and decreasing the polar surface area. Additionally, optimizing the lipophilicity (logP) is important, as a balance must be struck to ensure both sufficient membrane traversal and adequate aqueous solubility.[1][5]
Q3: How does the linker design impact the cell permeability of a PROTAC?
A3: The linker is a critical component influencing a PROTAC's cell permeability.[6][7] Shorter, more rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can enhance permeability by reducing the molecule's flexibility and polar surface area.[1] The composition of the linker is also important; for instance, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl chains can improve permeability.[8] The linker's attachment points on the warhead and E3 ligase ligand also play a role in the overall conformation and permeability of the PROTAC.[6]
Q4: What is the "hook effect" and how does it relate to cell permeability?
A4: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3][9] This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a measure of permeability, poor cell permeability can lead researchers to use higher concentrations of the degrader to achieve a therapeutic effect, which can then trigger the hook effect and reduce efficacy.[8]
Q5: Are there alternatives to PROTACs for SMARCA2 degradation with better permeability profiles?
A5: Yes, "molecular glues" are a class of smaller molecules that induce proximity between a target protein and an E3 ligase, leading to degradation. Due to their lower molecular weight (typically <500 Da), molecular glues generally exhibit better cell permeability and pharmacokinetic properties compared to PROTACs.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of SMARCA2 degraders related to poor cell permeability.
| Issue | Possible Cause | Suggested Solution |
| Low or no target degradation in cellular assays despite potent biochemical activity. | Poor Cell Permeability: The degrader is unable to efficiently cross the cell membrane to reach the intracellular target. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your compound. 2. Optimize Physicochemical Properties: Modify the molecule to reduce molecular weight, polar surface area, and hydrogen bond donors. 3. Redesign the Linker: Experiment with shorter, more rigid linkers (e.g., alkyl chains, cyclic structures). 4. Consider a Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly.[1] |
| Inconsistent results between different cell lines. | Efflux Pump Activity: The degrader may be a substrate for efflux pumps (e.g., P-glycoprotein) that are differentially expressed in various cell lines. | 1. Conduct Bidirectional Caco-2 Assay: Determine the efflux ratio to see if the compound is actively transported out of the cells. 2. Use Efflux Pump Inhibitors: Co-administer the degrader with known efflux pump inhibitors in your cellular assays to see if target degradation improves. |
| High degrader concentrations are required to see an effect, leading to off-target toxicity or the "hook effect". | Low Intracellular Concentration: While some degrader gets into the cell, the concentration is not sufficient for efficient ternary complex formation at lower doses. | 1. Improve Passive Diffusion: Focus on the strategies mentioned above to enhance the molecule's ability to cross the cell membrane. 2. Explore Alternative Delivery Systems: Consider nanoparticle-based formulations (e.g., lipid nanoparticles, polymeric micelles) to improve solubility and cellular uptake.[1][4] |
| Good in vitro permeability (PAMPA) but poor cellular activity. | Lack of Intracellular Solubility or High Protein Binding: The degrader may have poor solubility in the cytoplasm or may be sequestered by binding to other intracellular components. | 1. Measure Kinetic Solubility: Determine the solubility of the compound in aqueous buffers relevant to cellular conditions. 2. Assess Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the compound available to enter cells. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
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96-well filter plates (donor plates) with a PVDF membrane
-
96-well acceptor plates
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Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)
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Phosphate-buffered saline (PBS), pH 7.4
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Test compound and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Donor Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.[10]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test and control compounds in a suitable solvent (e.g., DMSO) and then dilute to the final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (<1%).[11]
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 5-18 hours) with gentle shaking.[12][13]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal cells (Caco-2) to model drug absorption and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds
-
LC-MS/MS for analysis
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14][15]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A high TEER value indicates a well-formed, intact monolayer.[16]
-
Equilibration: Wash the cell monolayers with pre-warmed HBSS and equilibrate for 20-30 minutes at 37°C.
-
Dosing:
-
Apical to Basolateral (A to B) Transport: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B to A) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.[16]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
The Papp is calculated similarly to the PAMPA assay.
-
The efflux ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Visualizations
Caption: General experimental workflow for the development and optimization of SMARCA2 degraders.
Caption: A logical troubleshooting guide for addressing low cell permeability of SMARCA2 degraders.
Caption: The targeted protein degradation pathway for SMARCA2, highlighting the critical cell permeation step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing PROTAC SMARCA2 Degrader-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and treatment time for PROTAC SMARCA2 degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to selectively induce the degradation of the SMARCA2 protein. It functions by recruiting an E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach offers a potential therapeutic strategy for cancers with SMARCA4 mutations, which exhibit a synthetic lethal dependency on SMARCA2.[3][4]
Q2: What is a recommended starting concentration and treatment time for in vitro experiments with this compound?
For initial experiments, a dose-response study is recommended. Based on data from various SMARCA2 degraders, a starting concentration range of 1 nM to 10 µM is appropriate.[5][6] Significant SMARCA2 degradation can often be observed within 2 to 8 hours, with maximal degradation typically occurring between 24 and 48 hours.[5][6][7] A time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) at a fixed concentration (e.g., 100 nM) is advised to determine the optimal time point for your specific cell line.[5]
Q3: How should I interpret the dose-response curve for SMARCA2 degradation?
A typical dose-response curve for a PROTAC will show increasing degradation of the target protein with increasing concentrations of the degrader, up to a certain point. Key parameters to determine are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
Q4: I am observing a decrease in SMARCA2 degradation at higher concentrations of this compound. What is happening?
This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[1] At very high concentrations, the formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) can dominate over the productive ternary complex (PROTAC-SMARCA2-E3 ligase), leading to reduced degradation efficiency. If you observe a hook effect, it is recommended to test a wider range of concentrations, including lower doses, to identify the optimal concentration for maximal degradation.
Q5: What are the potential off-target effects of this compound?
While many PROTACs are designed for high selectivity, off-target effects can occur. These may include the degradation of other proteins, particularly those with structural homology to SMARCA2, such as SMARCA4.[5][6] It is important to assess the selectivity of this compound by examining the levels of closely related proteins like SMARCA4. Global proteomics studies can provide a comprehensive analysis of off-target protein degradation.[3][8][9]
Q6: How can I confirm that the observed SMARCA2 degradation is proteasome-dependent?
To confirm that SMARCA2 degradation is mediated by the ubiquitin-proteasome system, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding this compound.[7] If the degradation is proteasome-dependent, the presence of these inhibitors should block the reduction in SMARCA2 levels.
Quantitative Data Summary
The following tables summarize the degradation potency and maximal degradation of various reported SMARCA2 PROTACs in different cell lines and at different time points. This data can serve as a reference for what to expect with this compound.
Table 1: In Vitro Degradation of SMARCA2 by Various PROTACs
| PROTAC | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Source |
| YDR1 | H1792 | 24 | 69 | 87 | [5][6] |
| YDR1 | H1792 | 48 | 60 | 94 | [5][6] |
| YD54 | H1792 | 24 | 8.1 | 98.9 | [5][6] |
| YD54 | H1792 | 48 | 16 | 99.2 | [5][6] |
| A947 | SW1573 | 20 | Not Reported | >90 | [9] |
| SMD-3236 | Hela (HiBiT) | 2 | 10 | >80 | [7] |
| SMD-3236 | Hela (HiBiT) | 8 | 1 | >90 | [7] |
| SMD-3236 | Hela (HiBiT) | 24 | 0.5 | >90 | [7] |
| SMD-3236 | Hela (HiBiT) | 48 | 0.2 | >90 | [7] |
| SMD-3236 | H838 | 24 | 0.5 | 98 | [7] |
Table 2: In Vivo Degradation of SMARCA2 by YDR1
| PROTAC | Dose (mg/kg) | Treatment Duration | Tissue | Max Degradation (%) | Source |
| YDR1 | 80 | 3 days (oral, once daily) | Spleen | 70 | [5][6] |
Experimental Protocols
1. Western Blotting for SMARCA2 Degradation
This protocol is a standard method to quantify the levels of SMARCA2 protein following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or a fixed concentration for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Use an antibody against a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SMARCA2 signal to the loading control.
2. Cell Viability Assay
This assay assesses the functional consequence of SMARCA2 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Treatment: Treat the cells with a serial dilution of this compound for a predetermined duration (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visual Guides
Caption: Mechanism of action of this compound.
References
- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of SMARCA2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on SMARCA2 PROTACs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of achieving oral bioavailability for these complex molecules.
Troubleshooting Guides
This section addresses common issues encountered during the development and in vivo testing of SMARCA2 PROTACs.
Issue 1: Low Aqueous Solubility
-
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.
-
Precipitation of the compound in formulation vehicles.
-
Inconsistent results in cell-based assays.
-
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High lipophilicity and large molecular surface area. | Modify the chemical structure by introducing more polar groups or reducing the overall size. Consider a prodrug approach to transiently increase solubility. |
| Crystalline nature of the compound. | Explore different salt forms or polymorphs. Consider formulation strategies like creating amorphous solid dispersions (ASDs) with polymers such as HPMCAS, or using solubility-enhancing excipients.[1][2] |
| Inappropriate buffer or pH. | Test solubility in a range of biologically relevant buffers (e.g., FaSSIF, FeSSIF) to mimic intestinal conditions.[3] |
Issue 2: Poor Membrane Permeability in Caco-2 Assays
-
Symptoms:
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High molecular weight and polar surface area. | Optimize the linker to be more rigid or lipophilic. Introduce intramolecular hydrogen bonds to reduce the effective size and polarity, promoting a more "chameleonic" conformation.[5] |
| Substrate for efflux transporters (e.g., P-glycoprotein). | Co-dose with known efflux transporter inhibitors in the Caco-2 assay to confirm. If confirmed, modify the PROTAC structure to reduce its affinity for the transporter.[4] |
| Poor compound stability in the assay medium. | Assess the chemical stability of the PROTAC in the assay buffer over the time course of the experiment. |
| Low recovery due to non-specific binding. | Add a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the assay buffer to reduce non-specific binding to the plate or cells.[6] |
Issue 3: Low Oral Bioavailability in In Vivo Studies
-
Symptoms:
-
Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) dosing.[4]
-
Short half-life (t1/2) in plasma.
-
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High first-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots. Modify the PROTAC at these positions to block metabolism (e.g., deuteration, fluorination).[3] |
| Poor absorption from the gastrointestinal tract. | Re-evaluate physicochemical properties (solubility, permeability). Consider formulation strategies like lipid-based formulations (e.g., SMEDDS/SNEDDS) or amorphous solid dispersions to enhance absorption.[7][8] |
| Efflux back into the gut lumen. | Investigate if the PROTAC is a substrate for efflux transporters in vivo.[4] |
| Species differences in metabolism and absorption. | Be aware that rats can be less permissive to PROTAC absorption than mice.[4] Consider evaluating the PROTAC in multiple species. |
| Administration with/without food. | The solubility of some PROTACs improves in the presence of bile salts, which are higher in the fed state. Consider conducting PK studies in both fasted and fed animals. Several clinical-stage PROTACs are administered with food.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties to consider when designing orally bioavailable SMARCA2 PROTACs?
A1: To enhance the probability of achieving oral bioavailability, several physicochemical properties should be carefully optimized. It is crucial to find a balance in characteristics such as having fewer hydrogen bond donors and acceptors, a reduced number of rotatable bonds, a smaller polar surface area, and a lower molecular weight.[3] While there is a greater tolerance for these properties compared to traditional oral drugs, careful management of these parameters is essential.
Q2: How does the choice of E3 ligase ligand affect the oral bioavailability of SMARCA2 PROTACs?
A2: The choice of E3 ligase ligand significantly impacts the physicochemical properties and, consequently, the oral bioavailability of PROTACs. Cereblon (CRBN)-based ligands are generally smaller and more "drug-like" compared to von Hippel-Lindau (VHL)-based ligands.[4] As a result, CRBN-recruiting PROTACs often exhibit more favorable oral absorption profiles. Many of the PROTACs that have advanced to clinical trials utilize CRBN as the E3 ligase.
Q3: What are some common strategies to improve the oral bioavailability of SMARCA2 PROTACs?
A3: Several strategies can be employed to overcome the challenges of poor oral bioavailability:
-
Linker Optimization: The linker connecting the SMARCA2 binder and the E3 ligase ligand plays a critical role. Modifying the linker's length, rigidity, and composition can improve metabolic stability and cell permeability.[3]
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC with a chemical moiety that is cleaved in vivo to release the active molecule. This can enhance solubility and permeability, though it may also increase molecular weight.
-
Formulation Development: Utilizing advanced formulation techniques such as amorphous solid dispersions, lipid-based formulations, and nanoparticles can significantly improve the solubility and absorption of poorly soluble PROTACs.[9]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the polar surface area and improve cell permeability by adopting a more compact, "chameleonic" conformation.[5]
Q4: My SMARCA2 PROTAC shows good in vitro degradation but poor in vivo efficacy after oral dosing. What should I investigate first?
A4: The first step is to perform a pharmacokinetic (PK) study to determine the plasma exposure of your PROTAC after oral administration. If the exposure is low, this confirms poor oral bioavailability. You should then investigate the underlying causes, starting with in vitro ADME assays:
-
Solubility: Assess solubility in biorelevant media (FaSSIF, FeSSIF).
-
Permeability: Conduct a Caco-2 assay to evaluate intestinal permeability and identify potential efflux issues.
-
Metabolic Stability: Use liver microsomes or hepatocytes to assess first-pass metabolism. The results from these assays will guide your optimization strategy, whether it involves medicinal chemistry modifications to the PROTAC structure or advanced formulation approaches.
Q5: Are there any successful examples of orally bioavailable SMARCA2 PROTACs?
A5: Yes, several research groups have successfully developed orally bioavailable SMARCA2 PROTACs. For example, ACBI2 is a VHL-recruiting PROTAC with an oral bioavailability of 22% in mice.[10][11] More recently, YDR1 and YD54 , which are Cereblon-based PROTACs, have also been reported as orally bioavailable.[12][13][14] These examples demonstrate that with careful design and optimization, it is possible to achieve good oral exposure for SMARCA2 PROTACs.
Data on Orally Bioavailable SMARCA2 PROTACs
The following tables summarize key in vitro and in vivo data for reported orally bioavailable SMARCA2 PROTACs.
Table 1: In Vitro Degradation Data
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ACBI2 | VHL | RKO | 1 | >95 | [10] |
| A549, NCI-H1568 | Potent degradation | >90 | [10] | ||
| YDR1 | Cereblon | H1792 | 60-69 | 87-94 | [12] |
| H322 | 7.7 | >90 | [13][14] | ||
| YD54 | Cereblon | H1792 | 8.1-16 | >98 | [12] |
| H322 | 3.5 | >90 | [13][14] |
Table 2: In Vivo Pharmacokinetic Data
| PROTAC | Species | Dose (mg/kg) & Route | Oral Bioavailability (%) | Reference |
| ACBI2 | Mouse | 30, p.o. | 22 | [10][11] |
| YDR1 | Mouse | Not specified | Orally bioavailable | [12] |
| YD54 | Mouse | Not specified | Orally bioavailable | [12] |
| GLR-203101 | Mouse, Rat | Not specified | Moderate | [15] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for SMARCA2 PROTACs
This protocol is adapted for "beyond rule of 5" molecules like PROTACs.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use wells with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
-
Preparation of Dosing Solution: Dissolve the SMARCA2 PROTAC in a suitable solvent (e.g., DMSO) and then dilute to the final concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).[16] The inclusion of BSA is crucial to minimize non-specific binding.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). e. At the end of the experiment, take a sample from the apical side.
-
Permeability Assay (Basolateral to Apical - B-A): a. Repeat the process but add the dosing solution to the basolateral side and sample from the apical side. This is to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests active efflux. c. Calculate the percent recovery to assess compound loss due to non-specific binding or instability.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice (6-8 weeks old) for at least one week before the study.
-
Formulation Preparation: Prepare the SMARCA2 PROTAC formulation for both intravenous (IV) and oral (PO) administration.
-
IV Formulation: Dissolve the PROTAC in a vehicle suitable for injection (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).
-
PO Formulation: Prepare a suspension or solution in a vehicle suitable for gavage (e.g., 0.5% methylcellulose (B11928114) in water, or a lipid-based formulation if solubility is low).
-
-
Dosing:
-
IV Group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the PROTAC from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Mechanism of SMARCA2 protein degradation by a PROTAC.
Caption: Experimental workflow for developing orally bioavailable SMARCA2 PROTACs.
Caption: Simplified SMARCA2 signaling pathway in the context of cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. portonpharmatech.com [portonpharmatech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for PRO-TAC SMARCA2 Degrader-14 Validation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating PROTAC SMARCA2 Degrader-14 . Proper control experiments are essential to ensure that the observed effects are due to the specific, ubiquitin-proteasome-mediated degradation of SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for validating Degrader-14?
A1: A robust validation strategy requires a multi-pronged approach with several key controls to confidently attribute the observed phenotype to SMARCA2 degradation.
-
Positive Controls:
-
Known SMARCA2 Degrader: If available, a well-characterized SMARCA2 degrader can serve as a benchmark for efficacy.
-
Proteasome Inhibitor (e.g., MG132, Carfilzomib): This is a critical control to confirm that protein loss is due to proteasomal degradation. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of SMARCA2 caused by Degrader-14.[1][2]
-
Neddylation Inhibitor (e.g., MLN4924): This confirms the involvement of Cullin-RING E3 ligases (CRLs), which are activated by neddylation. Inhibition of neddylation should block the activity of CRL-dependent PROTACs (like those recruiting VHL or Cereblon).[3][4]
-
-
Negative Controls:
-
Inactive Epimer/Diastereomer: The best negative control is a stereoisomer of Degrader-14 that is incapable of binding to either SMARCA2 or the E3 ligase but retains similar physicochemical properties.[][6] This helps differentiate degradation-specific effects from potential off-target effects of the chemical scaffold.
-
E3 Ligase Ligand Only: The small molecule "warhead" that binds the E3 ligase (e.g., a VHL or CRBN ligand) should be tested alone to ensure it doesn't cause SMARCA2 degradation or the observed phenotype on its own.[3]
-
SMARCA2 Binder Only: The small molecule that binds SMARCA2 should be tested alone. This controls for effects caused by simple target inhibition versus degradation.[3]
-
Vehicle Control (e.g., DMSO): This is the baseline control for all experiments to account for any effects of the solvent used to dissolve Degrader-14.[7]
-
Q2: How can I be sure that Degrader-14 is working through the ubiquitin-proteasome system?
A2: This is a critical validation step. Two key experiments are required:
-
Proteasome Inhibition Rescue: Pre-treat your cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding Degrader-14. If Degrader-14 works as intended, the proteasome inhibitor will block the degradation of ubiquitinated SMARCA2, leading to its accumulation. This "rescue" of SMARCA2 levels is strong evidence for a proteasome-dependent mechanism.[1][2]
-
Ubiquitination Assay: Directly measure the ubiquitination of SMARCA2. This can be done by immunoprecipitating SMARCA2 from cell lysates and then performing a Western blot to detect ubiquitin.[8] An increase in high-molecular-weight ubiquitinated SMARCA2 species upon treatment with Degrader-14 (especially when co-treated with a proteasome inhibitor) confirms that the PROTAC is inducing ubiquitination of its target.[9]
Q3: My cells are showing reduced viability. Is it due to SMARCA2 degradation or off-target toxicity?
A3: Distinguishing on-target from off-target toxicity is crucial.
-
Use the Inactive Epimer Control: The inactive epimer of Degrader-14 should not degrade SMARCA2. If this control compound shows similar levels of cytotoxicity, the effect is likely off-target and unrelated to SMARCA2 degradation.[]
-
Correlate Degradation with Phenotype: Perform a dose-response experiment for both SMARCA2 degradation (measure DC50) and cell viability (measure IC50). A strong correlation between the concentrations required to induce degradation and the phenotypic effect suggests an on-target mechanism.[10]
-
Rescue Experiment: If possible, introduce a version of SMARCA2 that cannot be degraded by your PROTAC (e.g., by mutating the binding site) into the cells. If expressing this resistant SMARCA2 variant rescues the cells from the viability phenotype caused by Degrader-14, this provides strong evidence for an on-target effect.
-
Global Proteomics: For a comprehensive view, perform unbiased mass spectrometry-based proteomics to see which proteins are degraded upon treatment.[11] This can confirm the selectivity for SMARCA2 and identify any unintended off-target proteins that are also degraded. Shorter treatment times (<6 hours) are often used to identify direct targets.[3]
Troubleshooting Guide
Problem 1: No SMARCA2 degradation is observed after treatment with Degrader-14.
If your Western blot shows no change in SMARCA2 levels, follow this troubleshooting workflow.
-
Possible Cause 1: Compound Issues.
-
Solution: Confirm the identity and purity of your Degrader-14 stock. Assess its stability in your cell culture media over the course of the experiment. PROTACs can be large molecules with poor cell permeability; consider performing a cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement inside the cell.[12]
-
-
Possible Cause 2: Biological System Issues.
-
Solution: Confirm that the E3 ligase recruited by Degrader-14 (e.g., VHL or Cereblon) is expressed in your cell line via Western blot or qPCR.[13] Also, ensure your cells' ubiquitin-proteasome machinery is healthy by using a positive control (e.g., a known degrader for a different target). Standardize cell culture conditions, as high passage numbers can alter protein expression.[12]
-
-
Possible Cause 3: Ineffective Ternary Complex Formation.
-
Solution: The PROTAC may bind to SMARCA2 and the E3 ligase individually but fail to form a stable or productive ternary complex.[9] Biophysical assays like TR-FRET or co-immunoprecipitation (Co-IP) can be used to confirm complex formation.[9][12] If the complex forms but doesn't lead to ubiquitination, the linker may need to be redesigned.[13]
-
-
Possible Cause 4: Assay-Specific Problems.
Problem 2: The "Hook Effect" is observed (less degradation at high concentrations).
This is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) instead of the productive ternary complex.[12]
-
Solution:
-
Perform a Wide Dose-Response: Always test Degrader-14 over a broad concentration range (e.g., from pM to µM) to fully characterize the dose-response curve and identify the optimal concentration for maximum degradation.[12][13]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[12]
-
Data Presentation: Quantitative Analysis
Summarize your experimental results in tables for clear comparison.
Table 1: Degradation Potency and Selectivity
| Compound | Target | DC50 (nM) | Dmax (%) | Notes |
|---|---|---|---|---|
| Degrader-14 | SMARCA2 | 25 | >95% | Potent degradation observed. |
| Degrader-14 | SMARCA4 | >5000 | <10% | High selectivity over paralog. |
| Inactive Epimer | SMARCA2 | >10000 | <5% | Confirms stereospecificity. |
| SMARCA2 Binder | SMARCA2 | No degradation | <5% | Confirms degradation requires E3 ligase recruitment. |
-
DC50: The concentration of the compound that causes 50% of the maximal degradation.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: On-Target vs. Off-Target Effects
| Compound | Treatment | SMARCA2 Level (% of Vehicle) | Cell Viability (% of Vehicle) |
|---|---|---|---|
| Degrader-14 | 50 nM | <5% | 45% |
| Inactive Epimer | 50 nM | 98% | 95% |
| Degrader-14 + MG132 | 50 nM + 10 µM | 92% (Rescued) | 42% |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Cell Treatment: Seed cells (e.g., SMARCA4-mutant lung cancer line NCI-H1693) in 6-well plates. Allow them to adhere overnight. Treat with a serial dilution of Degrader-14 (e.g., 1 nM to 10 µM) and controls for a fixed time (e.g., 18-24 hours).[9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7]
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize bands using an ECL substrate.[7]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize SMARCA2 band intensity to a loading control (e.g., GAPDH). Plot the normalized values against the log of the PROTAC concentration to determine DC50 and Dmax.[9]
Protocol 2: In-Cell Ubiquitination Assay (Co-IP)
-
Cell Treatment: In 10 cm dishes, treat cells with Degrader-14 (at 3-5x DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter time (e.g., 2-6 hours) to capture ubiquitinated species before they are degraded.[9]
-
Lysis: Lyse cells in a denaturing buffer (e.g., RIPA with 1% SDS) to disrupt non-covalent protein interactions. Heat the lysate, then dilute 10-fold with a non-denaturing buffer (e.g., RIPA without SDS) to allow for antibody binding.
-
Immunoprecipitation (IP): Add an anti-SMARCA2 antibody to the diluted lysate and incubate overnight at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washes: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an anti-Ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to the Degrader-14 + MG132 treatment indicates polyubiquitination of SMARCA2.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. preludetx.com [preludetx.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: SMARCA2 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of SMARCA2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in my SMARCA2 degradation experiments and how can I avoid it?
A1: The "hook effect" describes a phenomenon where the degradation of SMARCA2 decreases at high concentrations of your degrader molecule (e.g., a PROTAC).[1] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[1]
-
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]
-
Test lower concentrations: Using nanomolar to low micromolar ranges can help pinpoint the "sweet spot" for maximal degradation.[1]
-
Enhance ternary complex cooperativity: Designing degraders that promote the stable formation of the ternary complex over binary complexes can reduce the hook effect.
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or NanoBRET can measure the formation and stability of the ternary complex at various degrader concentrations, helping to correlate complex formation with the observed degradation profile.[2][3][4][5][6]
-
Q2: My SMARCA2 degrader isn't working. What are the common reasons for a lack of degradation?
A2: Several factors can contribute to a lack of SMARCA2 degradation. These can be broadly categorized as issues with the degrader molecule itself, the cellular environment, or the experimental setup. A logical workflow for troubleshooting is essential.[1]
-
Potential reasons include:
-
Poor cell permeability: The degrader may not be efficiently entering the cells.[1]
-
Lack of target or E3 ligase engagement: The degrader may not be binding to SMARCA2 or the intended E3 ligase within the cell.
-
Suboptimal ternary complex formation: Even with binding to both, the resulting ternary complex may not be stable or in a productive conformation for ubiquitination.
-
Low E3 ligase expression: The cell line used may have low endogenous levels of the required E3 ligase.
-
Inefficient ubiquitination or proteasomal degradation: There may be a bottleneck in the downstream ubiquitin-proteasome system.
-
Rapid protein synthesis: The rate of new SMARCA2 synthesis may be outpacing the rate of degradation.
-
Q3: How can I confirm that the observed loss of SMARCA2 is due to proteasomal degradation?
A3: It is crucial to verify that the reduction in SMARCA2 levels is a result of the intended degradation pathway.
-
Essential control experiments include:
-
Proteasome inhibitor co-treatment: Pre-treating cells with a proteasome inhibitor, such as MG132, before adding your degrader should block the degradation of SMARCA2, leading to its "rescue".[7]
-
E3 ligase competition: Co-treating with a high concentration of the E3 ligase ligand alone should prevent the degrader from binding to the E3 ligase, thus inhibiting SMARCA2 degradation.[7]
-
Negative control degrader: Using an inactive version of your degrader, for example, one with a mutation in the target-binding or E3 ligase-binding domain, should not result in SMARCA2 degradation.[7]
-
Troubleshooting Guide for Incomplete SMARCA2 Degradation
This guide provides a step-by-step approach to diagnosing and resolving issues of incomplete SMARCA2 degradation.
Step 1: Verify Target Engagement and Ternary Complex Formation
Issue: The degrader may not be binding to SMARCA2 or forming a stable ternary complex with the E3 ligase in the cellular environment.
Troubleshooting Actions:
| Experimental Technique | Purpose | Expected Outcome for a Functional Degrader |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of the degrader to SMARCA2 in intact cells.[8][9][10][11][12] | A shift in the thermal melt curve of SMARCA2 in the presence of the degrader, indicating stabilization upon binding.[8] |
| NanoBRET™ Ternary Complex Assay | To quantitatively measure the formation of the SMARCA2-Degrader-E3 ligase ternary complex in live cells.[3][4][5][6] | A dose-dependent increase in the BRET signal, indicating proximity between SMARCA2 and the E3 ligase.[2] |
| Co-immunoprecipitation (Co-IP) | To demonstrate the interaction between SMARCA2 and the E3 ligase in the presence of the degrader.[13][14][15][16] | Detection of the E3 ligase when immunoprecipitating SMARCA2 (and vice-versa) only in the presence of the degrader. |
Step 2: Assess the Components of the Ubiquitin-Proteasome System
Issue: The cellular machinery required for degradation may be suboptimal.
Troubleshooting Actions:
| Parameter to Check | Experimental Approach | Rationale and Potential Solution |
| E3 Ligase Expression | Western Blot or qPCR | Confirm that the specific E3 ligase (e.g., VHL, CRBN, DCAF16, FBXO22) is expressed in your cell line. If expression is low, consider using a different cell line or overexpressing the E3 ligase. |
| Proteasome Activity | Proteasome activity assays | Ensure that the proteasome is functional in your experimental conditions. |
| Ubiquitination of SMARCA2 | Denaturing Immunoprecipitation followed by Western Blot for Ubiquitin | To confirm that SMARCA2 is being ubiquitinated in a degrader-dependent manner. A lack of ubiquitination suggests an issue with the ternary complex geometry or E2 enzyme recruitment. |
Step 3: Evaluate SMARCA2 Protein Dynamics
Issue: The intrinsic properties of SMARCA2 in your cellular model may be affecting the net degradation.
Troubleshooting Actions:
| Parameter to Check | Experimental Approach | Rationale and Potential Solution |
| SMARCA2 Synthesis Rate | Cycloheximide chase experiment followed by Western Blot | To determine the half-life of SMARCA2 in your cell line. If the protein has a very short half-life, a highly efficient degrader is needed to achieve significant net degradation. |
| Subcellular Localization | Immunofluorescence or cellular fractionation followed by Western Blot | Confirm that the degrader can access the subcellular compartment where SMARCA2 is located. |
Step 4: Optimize Experimental Conditions
Issue: The experimental setup may be influencing the outcome.
Troubleshooting Actions:
| Experimental Parameter | Optimization Strategy |
| Degrader Concentration | Perform a broad dose-response curve (e.g., from pM to µM). |
| Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). |
| Cell Culture Conditions | Standardize cell passage number and confluency to ensure reproducibility.[1] |
| Compound Stability | Assess the stability of your degrader in the cell culture medium over the course of the experiment.[1] |
Quantitative Data Summary
The following table summarizes key parameters for different SMARCA2 degraders.
| Degrader | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| A947 | VHL | SW1573 | 39 pM | 96% | [17] |
| YDR1 | Cereblon | H1792 | ~10 nM | >90% | |
| Compound 6 | VHL | RKO | 2 nM | 77% | [18] |
| Compound 5 | VHL | RKO | 78 nM | 46% | [18] |
Experimental Protocols
Western Blot for SMARCA2 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex briefly to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Normalize the SMARCA2 band intensity to a loading control (e.g., GAPDH, β-actin).
-
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired time.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against SMARCA2 or the E3 ligase overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot, probing for SMARCA2 and the recruited E3 ligase.
-
Visualizations
Caption: Targeted degradation pathway of SMARCA2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 16. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 17. bosterbio.com [bosterbio.com]
- 18. blog.addgene.org [blog.addgene.org]
stability of PROTAC SMARCA2 degrader-14 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC SMARCA2 degrader-14 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions and cell culture media?
A1: While specific stability data for this compound is not extensively published, PROTACs, in general, can be susceptible to degradation in aqueous environments.[1] The stability in cell culture media can be influenced by several factors including pH, temperature (37°C), and the presence of serum components which may contain enzymes.[1] It is recommended to perform an initial stability assessment in your specific cell culture medium.
Q2: What are the common degradation pathways for PROTACs like SMARCA2 degrader-14?
A2: PROTACs are complex molecules with linkers connecting two active moieties, making them susceptible to metabolic cleavage, particularly amide hydrolysis of the linker.[2] Other potential degradation pathways can include oxidation or other enzymatic modifications by components present in the cell culture media or serum.
Q3: How can I assess the stability of this compound in my experiments?
A3: The stability can be determined by incubating the degrader in the desired cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[3][4] Aliquots are taken at each time point, and the remaining concentration of the intact PROTAC is quantified using analytical methods such as HPLC-MS/MS.[1][4]
Q4: Does the presence of serum (e.g., FBS) affect the stability of the degrader?
A4: Serum can have variable effects. Serum proteins may sometimes stabilize compounds, but serum also contains enzymes that can metabolize or degrade the PROTAC.[1][3] It is advisable to test the stability of this compound in both the presence and absence of serum to understand its impact.[3]
Q5: What is the recommended storage condition for the stock solution of this compound?
A5: Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into tightly sealed vials, and stored at -20°C or -80°C to minimize degradation.[1] It is best practice to use freshly prepared dilutions for experiments and avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound is observed in the cell culture medium. | 1. The compound is inherently unstable in aqueous solutions at 37°C.[1]2. Reactive components in the media (e.g., certain amino acids or vitamins) are degrading the compound.[1]3. The pH of the media is affecting stability.[1]4. Enzymatic degradation by components in serum (if used). | 1. Assess the inherent aqueous stability by performing a stability check in a simpler buffer system like PBS at 37°C.[1]2. Test stability in different types of cell culture media to identify any specific reactive components.[1]3. Ensure the pH of the media remains stable throughout the experiment.[1]4. Compare stability in media with and without serum.[1] |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing.[1]2. Issues with the analytical method (e.g., HPLC-MS).[1]3. Incomplete solubilization of the compound in the stock solution or media.[1] | 1. Ensure precise and consistent timing for sample collection and processing.[1]2. Validate the analytical method for linearity, precision, and accuracy.[1]3. Confirm the complete dissolution of the compound in the solvent and media. |
| Low recovery of the degrader from the cell culture medium, even at the initial time point. | 1. Non-specific binding of the compound to the plasticware (e.g., plates, pipette tips).[4]2. Precipitation of the compound out of the solution. | 1. Use low-protein-binding plates and pipette tips.[1]2. Include a control without cells to assess non-specific binding to the plasticware.[1]3. Visually inspect for any precipitate. Test the solubility of the compound in the cell culture medium at the working concentration.[4] |
| Observed degradation of the target protein (SMARCA2) is lower than expected despite the PROTAC being stable. | 1. Poor cell permeability of the PROTAC.[5][6]2. The "hook effect," where at high concentrations, unproductive binary complexes form instead of the required ternary complex.[5][7]3. Inefficient formation of the ternary complex (SMARCA2-PROTAC-E3 ligase).[8][9] | 1. Assess the intracellular concentration of the PROTAC.[6]2. Perform a dose-response experiment to identify the optimal concentration range for degradation and to check for the hook effect.[5]3. Confirm target engagement in cells using techniques like NanoBRET.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.[1]
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates (low-protein-binding recommended)[1]
-
Acetonitrile (B52724) (HPLC grade) with an appropriate internal standard
-
Formic acid (LC-MS grade)
-
HPLC vials
-
Refrigerated centrifuge
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of the degrader by diluting the stock solution in the respective media to a final concentration of 1 µM.
3. Experimental Procedure:
-
Add 1 mL of the 1 µM degrader working solution to triplicate wells of a 24-well plate for each condition (media with FBS, media without FBS, PBS).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[1]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to HPLC vials for analysis.[1]
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Mass spectrometry in positive ion mode, monitoring the specific m/z for this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of the degrader to the internal standard at each time point.
-
Normalize the data to the t=0 time point to determine the percentage of the degrader remaining.
-
Plot the percentage of degrader remaining versus time to determine the stability profile and calculate the half-life (t½).
Data Presentation
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in PBS |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 | 100.0 ± 1.8 |
| 2 | 95.3 ± 4.1 | 92.1 ± 3.5 | 98.2 ± 2.2 |
| 4 | 88.7 ± 3.8 | 85.6 ± 4.0 | 96.5 ± 2.7 |
| 8 | 76.2 ± 5.2 | 70.3 ± 4.8 | 92.1 ± 3.1 |
| 24 | 45.1 ± 6.1 | 38.5 ± 5.5 | 85.4 ± 4.0 |
| 48 | 20.7 ± 4.9 | 15.2 ± 3.9 | 75.8 ± 5.3 |
| 72 | 8.9 ± 3.3 | 5.6 ± 2.8 | 68.2 ± 4.7 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be generated experimentally.
Table 2: Calculated Half-life (t½) of this compound
| Medium | Calculated Half-life (hours) |
| DMEM | ~22 |
| DMEM + 10% FBS | ~18 |
| PBS | >72 |
This is example data and should be generated experimentally.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
developing resistant cell lines to PROTAC SMARCA2 degrader-14
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 Degrader-14. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cell line after continuous treatment. What are the likely mechanisms of resistance?
A1: Acquired resistance to PROTACs, including those targeting SMARCA2, can arise through several mechanisms. Based on studies of similar mSWI/SNF ATPase degraders, the most common mechanisms include:
-
Mutations in the Target Protein: While less common for degraders than for inhibitors, mutations in the SMARCA2 bromodomain, the binding site for the degrader, can prevent the formation of a stable ternary complex.[1]
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or mutation of the recruited E3 ligase: this compound likely utilizes an E3 ligase such as VHL or CRBN to mediate SMARCA2 degradation.[2][3][4] Decreased expression or inactivating mutations in the components of this E3 ligase complex can impair the degradation process.[3][5][6]
-
Genomic alterations in core E3 ligase components: Studies with other PROTACs have shown that genomic alterations, such as chromosomal deletions at the loci of essential E3 ligase components (e.g., CUL2 for VHL-based PROTACs or CRBN itself), can lead to resistance.[3]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[1][7]
Q2: How can we experimentally confirm the mechanism of resistance in our cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism:
-
Sequence the Target and E3 Ligase Components: Perform Sanger or next-generation sequencing of the SMARCA2 bromodomain and the components of the recruited E3 ligase (e.g., VHL, CRBN, CUL2) in both the parental and resistant cell lines to identify any acquired mutations.[1][3]
-
Assess Protein and mRNA Expression Levels: Use Western blotting and qPCR to compare the expression levels of SMARCA2 and the key E3 ligase components in the parental versus resistant cells. A significant downregulation in the resistant line is a strong indicator of the resistance mechanism.[3][4]
-
Evaluate Drug Efflux:
-
MDR1 Expression: Check for upregulation of the ABCB1 gene (encoding MDR1) using qPCR and Western blotting.[1][7]
-
Co-treatment with MDR1 Inhibitors: Treat your resistant cells with this compound in combination with an MDR1 inhibitor (e.g., verapamil, tariquidar). A restoration of sensitivity would indicate that drug efflux is a primary resistance mechanism.
-
Q3: We are trying to generate a resistant cell line but are having difficulty. What is the general protocol?
A3: Generating a resistant cell line typically involves long-term, continuous exposure to gradually increasing concentrations of the PROTAC. A general protocol is as follows:
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response assay and calculating the IC50 value.
-
Chronic Exposure: Culture the cells in the continuous presence of the PROTAC at a concentration around the IC50.
-
Dose Escalation: As the cells begin to proliferate at a normal rate, gradually increase the concentration of the PROTAC. This process may take several months.[3]
-
Isolation of Resistant Clones: Once a population of cells is able to grow robustly at a significantly higher concentration (e.g., 10-fold or more above the initial IC50), you can proceed with characterizing the resistance mechanisms. Single-cell cloning may be necessary to isolate distinct resistant populations.
Troubleshooting Guide
Problem 1: No or incomplete SMARCA2 degradation observed in the parental cell line.
| Possible Cause | Troubleshooting Steps |
| Issues with PROTAC Integrity or Activity | 1. Verify Compound Quality: Ensure this compound is from a reputable source and has been stored correctly to prevent degradation. 2. Confirm Cellular Uptake: Poor membrane permeability can be a limiting factor.[8][9] If possible, use mass spectrometry to confirm the intracellular concentration of the degrader. |
| Suboptimal Experimental Conditions | 1. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation can be rapid and may be missed if only late time points are analyzed. 2. Check for "Hook Effect": If using high concentrations, test a lower concentration range to see if degradation efficiency improves, as high concentrations can lead to the "hook effect".[10] |
| Cell Line-Specific Issues | 1. E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of the E3 ligase that this compound utilizes. Low or absent E3 ligase expression will prevent degradation.[5] This can be checked by Western blot or qPCR. 2. Proteasome Function: Ensure the proteasome is functional in your cells. As a control, co-treat with a proteasome inhibitor (e.g., MG132), which should rescue SMARCA2 from degradation.[11] |
Problem 2: Difficulty in establishing a resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Insufficient Selection Pressure | 1. Adjust Initial Concentration: Starting with a concentration that is too low may not provide enough selective pressure to drive the emergence of resistant clones. Consider starting at the IC50 or slightly above. 2. Gradual Dose Escalation: Increase the PROTAC concentration in smaller increments to allow the cells to adapt and acquire resistance mechanisms. |
| Cell Line Viability | 1. High Cytotoxicity: If the PROTAC is too cytotoxic at the initial concentration, the cells may not survive long enough to develop resistance. Start with a lower concentration (e.g., IC25) and increase it more slowly. 2. Monitor Cell Health: Regularly monitor the morphology and growth rate of the cells to ensure they are not under excessive stress. |
| Heterogeneity of Parental Line | 1. Isolate Clonal Populations: The parental cell line may be heterogeneous, with some sub-populations being more susceptible to the PROTAC. Consider starting with a single-cell clone of the parental line to ensure a more uniform response. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 15 | 1 |
| Resistant Clone 1 (SMARCA2 Mutation) | 350 | 23.3 |
| Resistant Clone 2 (VHL Downregulation) | 280 | 18.7 |
| Resistant Clone 3 (MDR1 Upregulation) | 450 | 30 |
Table 2: Hypothetical Gene Expression Changes in Resistant Cell Lines (Fold Change vs. Parental)
| Gene | Resistant Clone 1 (SMARCA2 Mutation) | Resistant Clone 2 (VHL Downregulation) | Resistant Clone 3 (MDR1 Upregulation) |
| SMARCA2 | 1.2 | 1.1 | 1.3 |
| VHL | 0.9 | 0.2 | 1.0 |
| CRBN | 1.1 | 1.0 | 0.9 |
| ABCB1 (MDR1) | 1.3 | 1.2 | 15.7 |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Objective: To assess the level of SMARCA2 protein following treatment with this compound.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualization: Visualize the bands using an ECL substrate and an imaging system. Normalize SMARCA2 protein levels to a loading control such as GAPDH or β-actin.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of SMARCA2 degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Primary mechanisms of acquired resistance to SMARCA2 degraders.
Caption: A logical workflow for troubleshooting failed SMARCA2 degradation experiments.
References
- 1. pnas.org [pnas.org]
- 2. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: SMARCA2 Degradation and Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of SMARCA2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of SMARCA2 degradation, and why is it important?
A1: A ternary complex in this context is a crucial intermediate structure formed by three components: the target protein (SMARCA2), a Proteolysis-Targeting Chimera (PROTAC), and an E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ligase.[1] This proximity is essential for the E3 ligase to transfer ubiquitin molecules to SMARCA2, marking it for degradation by the cell's proteasome machinery.[1] The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of SMARCA2 degradation.
Q2: What is the "hook effect" and how can I avoid it in my SMARCA2 degradation experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with SMARCA2 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3] Testing your PROTAC at lower concentrations (nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.
Q3: My PROTAC is not causing degradation of SMARCA2. What are the common reasons for this?
A3: Several factors could lead to a lack of SMARCA2 degradation. Here's a troubleshooting guide:
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both SMARCA2 and the E3 ligase individually, it may not effectively bring them together into a stable ternary complex.[3]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.
-
Incorrect E3 Ligase Choice: The recruited E3 ligase may not be expressed at sufficient levels in your cell line or may not be the most suitable for ubiquitinating SMARCA2.
-
Non-productive Ternary Complex Conformation: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate SMARCA2. This can be an issue with the linker length or geometry of the PROTAC.
-
Rapid Protein Synthesis: The rate of new SMARCA2 synthesis might be counteracting the rate of degradation.
-
Proteasome Inhibition: Other compounds in your cell culture media or intrinsic cellular mechanisms could be inhibiting the proteasome.
Q4: How can I confirm that my proteasome inhibitor is working in my control experiments?
A4: To validate the activity of your proteasome inhibitor (e.g., MG132), you should include a positive control.[4] Monitor the levels of a known short-lived proteasome substrate, such as p53 or c-Myc.[4] An accumulation of this control protein upon treatment with the inhibitor confirms that the proteasome is effectively blocked.[4]
Troubleshooting Guides
Problem: No or Weak Signal for SMARCA2 in Western Blot
| Possible Cause | Solution |
| Inefficient Protein Extraction | Ensure your lysis buffer contains sufficient detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to prevent degradation during sample preparation.[5][6] Sonication can improve lysis efficiency.[6] |
| Low Protein Loading | Quantify protein concentration using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein (typically 20-30 µg for whole-cell lysates).[2][6] |
| Poor Antibody Performance | Verify the specificity and optimal dilution of your primary antibody. Include a positive control lysate from a cell line known to express high levels of SMARCA2. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, membrane type). Check for proper contact between the gel and the membrane. |
Problem: Inconsistent SMARCA2 Degradation Results
| Possible Cause | Solution |
| Variable Cell Health and Confluency | Maintain consistent cell culture conditions, including passage number and confluency at the time of treatment. Cell stress can affect protein expression and degradation pathways. |
| PROTAC Instability | Prepare fresh dilutions of your PROTAC for each experiment, as repeated freeze-thaw cycles can lead to degradation. |
| "Hook Effect" at High Concentrations | Perform a full dose-response curve, including lower nanomolar concentrations, to identify the optimal degradation window and rule out the hook effect.[3] |
| Off-Target Effects | At high concentrations, PROTACs can have off-target effects that may interfere with the degradation machinery. Lowering the concentration can sometimes mitigate these effects. |
Experimental Protocols
Western Blot for SMARCA2 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[5]
-
Normalize SMARCA2 band intensity to a loading control (e.g., GAPDH, β-actin).
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method to assess the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Reagents:
-
Tagged SMARCA2 protein (e.g., His-tagged)
-
Tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
TR-FRET donor and acceptor antibodies/reagents (e.g., anti-His-Tb and anti-GST-d2)
-
-
Procedure:
-
In a microplate, combine the tagged SMARCA2, tagged E3 ligase, and a dilution series of the PROTAC.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate to allow for complex formation and antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
A bell-shaped curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at high PROTAC concentrations due to the hook effect.
-
Data Summary
Biophysical Parameters of SMARCA2 PROTACs
| PROTAC | Target Binder | E3 Ligase Recruiter | Binary Affinity (SMARCA2, KD) | Binary Affinity (E3 Ligase, KD) | Ternary Complex Cooperativity (α) | Reference |
| ACBI1 | GEN-1 | VHL | Weaker | Weaker | 26 | [2] |
| PROTAC 1 | (Not specified) | VHL | Stronger | Stronger | 3.2 | [2] |
Note: Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. A value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of PROTAC-mediated SMARCA2 degradation.
Caption: A logical workflow for troubleshooting lack of SMARCA2 degradation.
References
Validation & Comparative
A Comparative Guide to PROTAC SMARCA2 Degrader-14 and Other SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC SMARCA2 degrader-14 with other notable SMARCA2 degraders. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Overview of SMARCA2 Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein (in this case, SMARCA2), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4. Several PROTACs have been developed to induce the degradation of SMARCA2, each with distinct profiles of potency, selectivity, and E3 ligase recruitment. This guide focuses on a comparative analysis of their performance based on key metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Quantitative Performance Data of SMARCA2 Degraders
The following tables summarize the degradation performance of this compound and other prominent SMARCA2 degraders across various cancer cell lines.
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound | VHL | A549 | <100 | >90 | 24 |
| A947 | VHL | SW1573 | 0.039 | Not Specified | 20 |
| ACBI-2 | VHL | RKO | 1 | Not Specified | Not Specified |
| SMD-3236 | VHL | H838 | 0.5 | 96 | 48 |
| YDR1 | Cereblon | H322 | 6.4 | 99.2 | 24 |
| HCC515 | 10.6 | 99.4 | 24 | ||
| H2030 | 12.7 | 98.7 | 24 | ||
| H2126 | 1.2 | 99.6 | 24 | ||
| H1792 | 69 | 87 | 24 | ||
| H1792 | 60 | 94 | 48 | ||
| YD54 | Cereblon | H322 | 1 | 99.3 | 24 |
| HCC515 | 1.2 | 98.9 | 24 | ||
| H2030 | 10.3 | 98.6 | 24 | ||
| H2126 | 1.6 | 98.9 | 24 | ||
| H1792 | 8.1 | 98.9 | 24 | ||
| H1792 | 16 | 99.2 | 48 | ||
| SMD-1087 | VHL | Not Specified | 8 | 89 | 24 |
| SMD-6092 | VHL | Not Specified | 6-13 | 88-92 | Not Specified |
| SMARCA2/4-degrader-1 | Not Specified | A549 | <100 | >90 | 24 |
Selectivity Profile
A critical aspect of SMARCA2 degraders is their selectivity over the highly homologous SMARCA4. The following table provides a comparative view of the selectivity of various degraders.
| Degrader | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Cell Line | Selectivity (Fold) |
| SMD-3236 | 0.5 | >1000 | H838 | >2000 |
| A947 | 0.039 | ~1.17 | SW1573 | ~30 |
| ACBI-2 | 1 | 32 | RKO | 32 |
| YDR1 | 69 (24h) | 135 (24h) | H1792 | ~2 |
| 60 (48h) | 381 (48h) | H1792 | ~6.4 | |
| YD54 | 8.1 (24h) | 19 (24h) | H1792 | ~2.3 |
| 16 (48h) | 149 (48h) | H1792 | ~9.3 | |
| SMD-1087 | 8 | >10000 | Not Specified | >1250 |
| SMD-6092 | 6-13 | >10000 | Not Specified | >769-1667 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of action for PROTAC-mediated degradation of SMARCA2.
Caption: General experimental workflow for evaluating SMARCA2 degradation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of SMARCA2 degraders. Researchers should refer to the specific publications for detailed and optimized protocols for each degrader.
Western Blot for SMARCA2 Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[2]
-
Cell Culture and Treatment:
-
Seed cancer cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[2]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.[2]
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[2]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][3]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or HDAC1) to normalize for protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[3]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control using densitometry software.
-
Normalize the SMARCA2 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[2]
-
HiBiT Assay for Protein Degradation
This protocol describes the use of the HiBiT protein tagging system to quantitatively measure protein degradation in living cells.[4]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag the target protein (SMARCA2) with the 11-amino-acid HiBiT peptide in the desired cell line.[4]
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.[1]
-
Treat the cells with a serial dilution of the PROTAC degrader.
-
-
Lysis and Detection (Lytic Endpoint Assay):
-
After the desired treatment time, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to the cells.[5]
-
Mix the plate on an orbital shaker to ensure complete cell lysis and formation of the luminescent NanoBiT® enzyme.[5]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged SMARCA2.[5]
-
-
Data Analysis:
In-Cell Western (ICW) Assay
This protocol provides a method for quantifying protein levels directly in fixed cells within a multi-well plate format.[6]
-
Cell Plating and Treatment:
-
Seed and treat cells with the SMARCA2 degrader in a 96-well or 384-well plate as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[7]
-
Wash the cells with PBS and then permeabilize with a buffer containing Triton X-100 to allow antibody entry.[8]
-
-
Immunostaining:
-
Block the cells with a blocking buffer for 1.5 hours at room temperature.[7]
-
Incubate the cells with a primary antibody against SMARCA2 overnight at 4°C. A second primary antibody against a normalization protein (e.g., a housekeeping protein) can be used simultaneously if it is from a different host species.
-
Wash the cells and then incubate with fluorophore-conjugated secondary antibodies (e.g., IRDye®) for 1 hour at room temperature in the dark.[8]
-
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry completely.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
The integrated fluorescence intensity in each well is measured for both the target protein and the normalization control.
-
The target protein signal is normalized to the control protein signal.
-
Calculate the percentage of degradation and determine the DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. promega.com [promega.com]
- 6. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 8. biomol.com [biomol.com]
A Head-to-Head Battle for Chromatin Control: PROTAC SMARCA2 Degrader-14 Versus SMARCA2 Inhibitors
For researchers, scientists, and drug development professionals, the targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a promising frontier in oncology. This guide provides a comprehensive comparison of two leading therapeutic modalities: PROTAC SMARCA2 degrader-14 (also known as SMD-3236) and small molecule inhibitors of SMARCA2.
This comparison delves into their mechanisms of action, presents key experimental data on their performance, and provides detailed protocols for the essential assays used in their evaluation.
Executive Summary
This compound and SMARCA2 inhibitors both aim to disrupt the function of the SMARCA2 protein, which plays a critical role in chromatin remodeling and gene expression.[1][2] However, they achieve this through fundamentally different mechanisms. SMARCA2 inhibitors typically function by binding to the ATPase domain of the protein, preventing the ATP hydrolysis necessary for its chromatin remodeling activity.[1] In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach eliminates the entire protein rather than just inhibiting its function.
The choice between these modalities has significant implications for therapeutic strategy, impacting potency, selectivity, and the potential for emergent resistance. This guide will explore these differences in detail, supported by preclinical data.
Mechanism of Action: Inhibition vs. Degradation
The distinct mechanisms of SMARCA2 inhibitors and PROTAC degraders are central to their differing pharmacological profiles.
SMARCA2 Inhibitors: These small molecules are designed to fit into the active site of the SMARCA2 ATPase domain, competitively blocking ATP from binding.[1] This prevents the conformational changes required for chromatin remodeling, effectively silencing the protein's function.[1]
PROTAC SMARCA2 Degraders: Proteolysis-targeting chimeras (PROTACs) operate through an event-driven mechanism.[3][4] They consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in close proximity to SMARCA2, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated SMARCA2 is then recognized and destroyed by the cell's natural protein disposal machinery, the proteasome.
Performance Data: A Comparative Analysis
The following tables summarize key quantitative data for this compound and representative SMARCA2 inhibitors.
Table 1: In Vitro Degradation/Inhibition Profile
| Compound | Type | Target | Assay | DC50/IC50 (nM) | Dmax (%) | Selectivity (over SMARCA4) | Cell Line | Reference |
| SMD-3236 (Degrader-14) | PROTAC Degrader | SMARCA2 | Western Blot | 0.5 | 98 | >2000-fold | H838 | [5] |
| PRT3789 | PROTAC Degrader | SMARCA2 | - | <10 | >95 | >100-fold | - | [6] |
| YDR1 | PROTAC Degrader | SMARCA2 | Western Blot | 69 (24h) | 87 (24h) | ~2-fold (DC50) | H1792 | [7] |
| YD54 | PROTAC Degrader | SMARCA2 | Western Blot | 8.1 (24h) | 98.9 (24h) | ~2.3-fold (DC50) | H1792 | [7] |
| FHD-909 | Selective Inhibitor | SMARCA2 ATPase | Cell-based | ~30-fold selective vs. SMARCA4 | N/A | ~30-fold | - | |
| ZN-7035 | Selective Inhibitor | SMARCA2 ATPase | ADP-Glo | 3.3 | N/A | - | - | [5] |
| SMARCA2/4-IN-1 | Dual Inhibitor | SMARCA2/4 ATPase | - | 3800 (SMARCA2) | N/A | 0.45-fold | - | [8] |
| DCSM06-05 | Bromodomain Inhibitor | SMARCA2 BRD | AlphaScreen | 9000 | N/A | - | - | [2][9] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Type | Cell Line | Mutation Status | IC50 (nM) | Assay | Reference |
| SMD-3236 (Degrader-14) | PROTAC Degrader | SMARCA4-deficient panel | SMARCA4-mutant | Potent inhibition | Cell Viability | |
| PRT3789 | PROTAC Degrader | MZL cell lines | - | 13.27 (median) | MTT | [10] |
| YDR1 | PROTAC Degrader | H1568, H1693 | SMARCA4-mutant | 78 (average) | Clonogenic | [7] |
| YD54 | PROTAC Degrader | H1568, H1693 | SMARCA4-mutant | 11 (average) | Clonogenic | [7] |
| FHD-909 | Selective Inhibitor | SMARCA4 mutant NSCLC xenograft models | SMARCA4-mutant | Dose-dependent tumor growth inhibition | In vivo | |
| ZN-7035 | Selective Inhibitor | NCI-H838 | SMARCA4-mutant | 8.3 (KRT80 mRNA) | qRT-PCR | [5] |
SMARCA2 Signaling Pathway
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin.[1][11][12] This remodeling process makes DNA more accessible to transcription factors, thereby regulating the expression of a multitude of genes involved in critical cellular processes such as DNA repair, replication, and cell growth.[11] In cancers with mutations in the paralog SMARCA4, cancer cells can become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC degraders and inhibitors.
Western Blot for SMARCA2 Degradation
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC SMARCA2 degrader (e.g., SMD-3236) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize SMARCA2 band intensity to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of SMARCA2 degraders and inhibitors.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (degrader or inhibitor) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm target engagement of a SMARCA2 inhibitor or degrader ligand within intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Analysis: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of soluble SMARCA2 at each temperature.
-
Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing a PROTAC SMARCA2 degrader with a SMARCA2 inhibitor.
Conclusion
Both this compound and SMARCA2 inhibitors offer compelling strategies for targeting SMARCA2-dependent cancers. PROTAC degraders demonstrate the potential for greater potency and selectivity by hijacking the cell's natural protein degradation machinery. This can lead to a more profound and sustained therapeutic effect compared to occupancy-driven inhibitors. However, the larger size and more complex pharmacology of PROTACs can present challenges in terms of drug delivery and pharmacokinetics.
SMARCA2 inhibitors, as more traditional small molecules, may offer advantages in terms of oral bioavailability and ease of manufacturing. The choice between these two approaches will depend on the specific therapeutic context, including the tumor type, the desired duration of target modulation, and the potential for off-target effects. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the development of novel therapies targeting the SWI/SNF complex.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC SMARCA2 Degrader-14 and A947: Potency and Selectivity in Focus
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Within this class, degraders targeting the SWI/SNF chromatin remodeling complex component SMARCA2 have shown significant therapeutic promise, particularly in cancers with mutations in its paralog, SMARCA4. This guide provides a detailed comparison of two notable SMARCA2-targeting PROTACs: PROTAC SMARCA2 degrader-14 and A947, with a focus on their selectivity and potency, supported by available experimental data.
Overview of this compound and A947
This compound is described as a potent dual degrader of both SMARCA2 and its highly homologous paralog SMARCA4.[1][2] This characteristic suggests a non-selective degradation profile, which could be advantageous in contexts where the simultaneous removal of both proteins is therapeutically beneficial. It is characterized as degrading SMARCA2/4 proteins in A549 cells with a 50% degradation concentration (DC50) of less than 100 nM and a maximum degradation (Dmax) of over 90%.[2]
A947 , in contrast, is a well-characterized potent and selective degrader of SMARCA2.[3][4][5] While it demonstrates high potency for SMARCA2 degradation, it exhibits a significantly lower, yet still present, activity against SMARCA4.[6] This moderate selectivity makes A947 a valuable tool for studying the specific consequences of SMARCA2 loss in a SMARCA4-mutant background, a key synthetic lethal therapeutic strategy.[5] A947 is a VHL-based PROTAC, meaning it utilizes the von Hippel-Lindau E3 ubiquitin ligase to tag the target protein for proteasomal degradation.[6]
Quantitative Comparison of Potency and Selectivity
The following table summarizes the available quantitative data for this compound and A947, highlighting their differences in potency and selectivity.
| Parameter | This compound | A947 |
| Target(s) | SMARCA2 and SMARCA4 (Dual Degrader) | Primarily SMARCA2 (Selective Degrader) |
| SMARCA2 Degradation Potency (DC50) | < 100 nM (in A549 cells)[2] | 39 pM (in SW1573 cells)[3][6] |
| SMARCA4 Degradation Potency (DC50) | < 100 nM (in A549 cells)[2] | 1.1 nM (in SW1573 cells)[6] |
| Maximum Degradation (Dmax) of SMARCA2 | > 90%[2] | 96%[6] |
| Maximum Degradation (Dmax) of SMARCA4 | > 90%[2] | 92%[6] |
| SMARCA2 Binding Affinity (Kd) | Not explicitly reported | 93 nM[3][6] |
| SMARCA4 Binding Affinity (Kd) | Not explicitly reported | 65 nM[3][6] |
| E3 Ligase Recruited | Not explicitly reported | VHL[6] |
Experimental Methodologies
The data presented above are derived from various experimental assays designed to characterize the efficacy and selectivity of PROTAC degraders. Below are detailed descriptions of the key experimental protocols typically employed.
Cellular Degradation Assays (DC50 and Dmax Determination)
This assay quantifies the potency and efficacy of a PROTAC in degrading its target protein within a cellular context.
-
Cell Culture: Cancer cell lines (e.g., A549 or SW1573) are cultured in appropriate media and conditions.
-
PROTAC Treatment: Cells are treated with a range of concentrations of the PROTAC degrader (e.g., this compound or A947) for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for the target proteins (SMARCA2 and SMARCA4) and a loading control (e.g., HDAC1, GAPDH, or tubulin).
-
Detection and Analysis: The protein bands are visualized and quantified using an appropriate detection system (e.g., chemiluminescence or fluorescence). The intensity of the target protein band is normalized to the loading control.
-
Data Analysis: The percentage of remaining protein at each PROTAC concentration is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved) are determined by fitting the data to a dose-response curve.
Binding Affinity Assays (Kd Determination)
These assays measure the binding affinity of the PROTAC to the target protein's bromodomain.
-
Recombinant Proteins: Purified recombinant bromodomain proteins of SMARCA2 and SMARCA4 are used.
-
Competitive Displacement Assay: A common method involves a competitive binding assay where the PROTAC competes with a known high-affinity fluorescent or biotinylated probe for binding to the bromodomain.
-
Assay Setup: The recombinant bromodomain protein and the probe are incubated with varying concentrations of the PROTAC.
-
Signal Detection: The signal from the bound probe (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer) is measured. As the PROTAC concentration increases, it displaces the probe, leading to a change in the signal.
-
Data Analysis: The data is plotted as a dose-response curve, and the concentration of the PROTAC that displaces 50% of the probe (IC50) is calculated. The dissociation constant (Kd) can then be determined from the IC50 value.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action and the experimental workflow for comparing these degraders.
Caption: General mechanism of action for a SMARCA2-targeting PROTAC.
Caption: Experimental workflow for comparing the potency and selectivity of PROTAC degraders.
Conclusion
This compound and A947 represent two distinct strategies for targeting SMARCA2. Degrader-14 acts as a potent, non-selective dual degrader of both SMARCA2 and SMARCA4. In contrast, A947 is a highly potent and moderately selective SMARCA2 degrader. The choice between these two molecules would depend on the specific research question or therapeutic goal. For applications requiring the specific and potent knockdown of SMARCA2 with minimal impact on SMARCA4, A947 is the superior tool. Conversely, if the simultaneous degradation of both SMARCA2 and SMARCA4 is desired, degrader-14 would be the more appropriate choice. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging PROTAC degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry-Based Validation of SMARCA2 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4. Mass spectrometry-based proteomics has become an indispensable tool for the discovery and validation of selective SMARCA2 degraders, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the mass spectrometry-based validation of several SMARCA2 degraders, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Quantitative Comparison of SMARCA2 Degraders
The following table summarizes the performance of various recently developed SMARCA2 degraders as validated by mass spectrometry. The data highlights the potency (DC50), maximal degradation (Dmax), and selectivity of these compounds in different cancer cell lines.
| Degrader | Cell Line | Treatment | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Selectivity Profile | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 48h | 60 | 94 | Highly selective; SMARCA2 was the only protein significantly downregulated. | [1] |
| H322 (SMARCA4-mutant) | - | 6.4 | 99.2 | Not specified | [1] | |
| HCC515 (SMARCA4-mutant) | - | 10.6 | 99.4 | Not specified | [1] | |
| H2030 (SMARCA4-mutant) | - | 12.7 | 98.7 | Not specified | [1] | |
| H2126 (SMARCA4-mutant) | - | 1.2 | 99.6 | Not specified | [1] | |
| YD54 | H1792 (SMARCA4-WT) | 24h | 8.1 | 98.9 | Highly selective for SMARCA2. | [1] |
| H322 (SMARCA4-mutant) | - | 1 | 99.3 | Not specified | [1] | |
| HCC515 (SMARCA4-mutant) | - | 1.2 | 98.9 | Not specified | [1] | |
| H2030 (SMARCA4-mutant) | - | 10.3 | 98.6 | Not specified | [1] | |
| H2126 (SMARCA4-mutant) | - | 1.6 | 98.9 | Not specified | [1] | |
| A947 | SW1573 | 8h, 100nM | 0.039 (39 pM) | >95% | Selective for SMARCA2 over SMARCA4. Global proteomics revealed no significant off-target degradation. | [2] |
| AU-24118 | VCaP | 4h | Not specified | Not specified | Selectively degrades SMARCA2, SMARCA4, and PBRM1. |
Experimental Protocols
A generalized experimental workflow for the validation of SMARCA2 degradation using Tandem Mass Tag (TMT)-based quantitative proteomics is outlined below. This protocol is a composite based on common practices in the field.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines (e.g., SMARCA4-mutant and wild-type).
-
Culture Conditions: Culture cells to ~80% confluency.
-
Treatment: Treat cells with the SMARCA2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
Harvesting: Wash cells with ice-cold PBS and harvest.
-
Lysis Buffer: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
-
Digestion: Digest proteins into peptides using a sequencing-grade protease, most commonly trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
Tandem Mass Tag (TMT) Labeling
-
Labeling: Label the desalted peptides with TMT reagents according to the manufacturer's protocol. Each sample is labeled with a unique TMT tag.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Pooling: Combine the labeled samples in equal amounts.
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
High-pH Reversed-Phase Fractionation (Optional but Recommended)
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
LC-MS/MS Analysis
-
Instrumentation: Analyze the peptide fractions on a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion or Orbitrap Astral) coupled with a nano-liquid chromatography system.[1]
-
Gradient: Separate peptides using a linear gradient of increasing acetonitrile (B52724) concentration.
-
MS Method: Use a data-dependent acquisition (DDA) method with an MS3-based quantification approach (Synchronous Precursor Selection - SPS) for TMT-labeled peptides to minimize reporter ion interference and improve quantification accuracy.[1]
Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like SEQUEST or MaxQuant.[1]
-
Quantification: Quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the SMARCA2 degrader.
Visualizing the Workflow and Pathway
Targeted Protein Degradation Signaling Pathway
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Mass Spectrometry Experimental Workflow
References
A Comparative Guide to SMARCA2 PROTAC Degrader Selectivity: Featuring the Dual Degrader SMARCA2-14
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PROTAC-mediated degradation of SMARCA2, with a special focus on the selectivity between the highly homologous ATPases SMARCA2 and SMARCA4. Contrary to the pursuit of selective degradation, PROTAC SMARCA2 degrader-14 serves as an example of a potent dual degrader. This guide will compare its activity with highly selective SMARCA2 degraders, supported by experimental data and detailed protocols.
The therapeutic strategy of targeting SMARCA2 for degradation is of significant interest, particularly in cancers with inactivating mutations in its paralog, SMARCA4, creating a synthetic lethal dependency. However, the high degree of similarity between SMARCA2 and SMARCA4 presents a challenge for achieving selective degradation. This guide contrasts the non-selective nature of this compound with selective degraders to highlight the nuances of PROTAC design and evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTACs form a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Quantitative Comparison of SMARCA2 Degraders
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound in comparison to selective SMARCA2 degraders. Lower DC50 values indicate higher potency. The selectivity is illustrated by the difference in degradation efficiency between SMARCA2 and SMARCA4.
| Degrader | Target | DC50 | Dmax | Cell Line | Reference |
| SMARCA2 degrader-14 | SMARCA2 | <100 nM | >90% | A549 | [1] |
| SMARCA4 | <100 nM | >90% | A549 | [1] | |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | [2][3] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | [3] | |
| ACBI1 | SMARCA2 | 6 nM | >90% | MV-4-11 | [4][5] |
| SMARCA4 | 11 nM | >90% | MV-4-11 | [4][5] | |
| SMD-3236 | SMARCA2 | 0.5 nM | 96% | H838 | [6][7] |
| SMARCA4 | >1000 nM | 41% | H838 | [7] |
As the data indicates, SMARCA2 degrader-14 is a potent dual degrader of both SMARCA2 and SMARCA4.[7] In contrast, A947 and particularly SMD-3236 demonstrate significant selectivity for SMARCA2 over SMARCA4, with SMD-3236 showing over 2000-fold degradation selectivity.[6][7] ACBI1 also shows a preference for SMARCA2, albeit less pronounced than SMD-3236.[4]
Experimental Protocols
Assessing the selectivity of a PROTAC degrader requires precise and quantitative methods. The following are detailed protocols for two key experimental approaches: Western Blotting and Quantitative Proteomics.
Experimental Workflow for Assessing PROTAC Selectivity
Caption: A general workflow for evaluating PROTAC-induced protein degradation using Western Blotting and Quantitative Proteomics.
Quantitative Western Blotting for SMARCA2/SMARCA4 Degradation
This method quantifies the levels of SMARCA2 and SMARCA4 proteins following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest (typically not exceeding 80-90% confluency).
-
Prepare a stock solution of the PROTAC degrader in DMSO.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using the lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[8]
-
Perform gel electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Global Proteomics Analysis for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein level changes following PROTAC treatment, which is the gold standard for assessing selectivity.[9]
-
Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol. It is advisable to use a concentration at or near the DC50 value for the target protein.[9]
-
Perform cell lysis and protein extraction as detailed above.
-
Quantify and normalize protein concentrations.
-
-
Protein Digestion:
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.[9]
-
-
Peptide Labeling and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.[9]
-
For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol. This allows for the multiplexing of different samples.[9]
-
Desalt the labeled peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
-
The selectivity of the PROTAC is determined by the extent to which only the intended target (SMARCA2) is degraded with minimal off-target effects on other proteins, including SMARCA4.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of SMARCA2 Degraders in Preclinical Xenograft Models
A Guide for Researchers in Oncology Drug Development
This guide provides a comparative analysis of the in vivo efficacy of representative SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degraders in various xenograft models of cancer. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the preclinical potential of targeting SMARCA2 for therapeutic intervention, particularly in cancers with inactivating mutations in its paralog, SMARCA4.
Introduction to SMARCA2 Targeting
SMARCA2, also known as BRM, is an essential ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2][3] In cancers harboring loss-of-function mutations in the SMARCA4 gene, tumor cells often become dependent on the residual activity of SMARCA2 for survival. This creates a synthetic lethal vulnerability, making selective SMARCA2 degradation a promising therapeutic strategy.[4][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] This guide focuses on the in vivo performance of several preclinical SMARCA2 PROTACs.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
PROTACs designed to target SMARCA2 typically consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The catalytic nature of this process allows for sustained target protein knockdown at potentially lower drug concentrations compared to traditional inhibitors.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected SMARCA2 degraders in xenograft models. These compounds have demonstrated potent and selective degradation of SMARCA2, leading to significant anti-tumor activity in SMARCA4-deficient cancer models.
| Compound/Degrader | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Key Findings & Selectivity |
| A947 | NCI-H1568 (SMARCA4-mutant) | 100 mg/kg, twice daily (p.o.) | Significant tumor growth inhibition | Selective for SMARCA2 degradation in vivo.[4] |
| GLR-203101 | A549 (SMARCA4-deficient) | 25 mg/kg (p.o.) | Robust, dose-dependent antitumor activity | Orally bioavailable with significant SMARCA2 degradation in tumor tissue.[1] |
| UM-SMD-3236 | SMARCA4-deficient models | Weekly (i.v.) | Highly effective in inhibiting tumor growth | >400-fold selectivity for SMARCA2 over SMARCA4 degradation; single dose achieved 85-93% SMARCA2 depletion for 7 days.[7] |
| PRT3789 | SMARCA4-mutated solid tumors (Phase 1 Clinical Trial) | Dose escalation, once weekly (i.v.) | Promising anti-tumor activity, including partial responses.[8][9] | First-in-class, highly selective SMARCA2 degrader.[8] |
| Unnamed Degrader | SMARCA4-deficient lung cancer model | Well-tolerated doses | Dose-dependent tumor growth inhibition | Efficacy correlated with target degradation in the tumor.[5] |
Alternative Strategy: SMARCA2 Inhibition
As a point of comparison, small-molecule inhibitors targeting the ATPase domain of SMARCA2 represent an alternative therapeutic approach. While degraders aim to eliminate the protein entirely, inhibitors block its enzymatic function.
| Compound/Inhibitor | Xenograft Model (Cell Line) | Dosing Regimen | Efficacy | Key Findings & Selectivity |
| G-141 | SMARCA4-deficient NSCLC model | Oral administration | Robust efficacy and tumor regression | Highly selective for SMARCA2 over SMARCA4, avoiding toxicity seen with dual inhibitors.[10] |
SMARCA2 Signaling and Role in Cancer
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby controlling gene accessibility and expression.[3] In SMARCA4-mutant cancers, the cell's reliance on SMARCA2 for these essential functions makes it a critical survival factor. Targeting SMARCA2 leads to the disruption of gene regulation, ultimately resulting in cell cycle arrest and apoptosis in these dependent cancer cells.
Experimental Protocols
The following section outlines a generalized methodology for in vivo xenograft studies used to evaluate the efficacy of SMARCA2 degraders. Specific parameters may vary between studies.
1. Cell Lines and Culture:
-
SMARCA4-deficient human cancer cell lines (e.g., A549, NCI-H1568) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, nude mice) aged 6-8 weeks are used.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
3. Tumor Implantation and Growth:
-
A suspension of cancer cells (typically 5-10 million cells in a solution like Matrigel or PBS) is injected subcutaneously into the flank of each mouse.[11]
-
Tumor volumes are monitored regularly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.
4. Drug Administration and Dosing:
-
The SMARCA2 degrader or vehicle control is administered via the specified route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).
-
Dosing is performed according to the schedule outlined in the specific study (e.g., daily, twice daily, weekly).
5. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Conclusion
The preclinical data available for SMARCA2 PROTAC degraders are highly encouraging. These molecules demonstrate potent and selective degradation of SMARCA2, leading to significant and dose-dependent anti-tumor efficacy in SMARCA4-deficient xenograft models.[1][5][12][13] The advancement of compounds like PRT3789 into clinical trials underscores the therapeutic potential of this approach.[8][9] Continued research and development in this area may provide a valuable new treatment option for patients with SMARCA4-mutated cancers, a population with a significant unmet medical need.
References
- 1. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 9. youtube.com [youtube.com]
- 10. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to Proteomics Profiling of a Selective SMARCA2 PROTAC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target proteomics profiling of a selective SMARCA2 PROTAC, exemplified here by the well-characterized degrader A947. We delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to facilitate a comprehensive understanding of its specificity.
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting previously "undruggable" proteins for degradation.[1] SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[2][3] However, the high degree of homology between SMARCA2 and SMARCA4 presents a significant challenge in developing selective degraders, making rigorous off-target profiling paramount.[2][3] This guide focuses on the experimental approaches used to characterize the selectivity of SMARCA2 degraders, using A947 as a case study, and compares its performance with other recently developed SMARCA2 degraders.
Comparative Performance of SMARCA2 Degraders
The primary goal in the development of SMARCA2 PROTACs is to achieve potent and selective degradation of SMARCA2 while sparing its close homolog SMARCA4. Global proteomics profiling is a powerful, unbiased method to assess the specificity of these degraders across the entire proteome.[1][2]
Below is a summary of the performance of several notable SMARCA2 degraders based on available data.
| Degrader | Target | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity over SMARCA4 | Key Findings from Proteomics |
| A947 | SMARCA2 | VHL | Potent (pM range) | >90% | High | Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation.[2][3][4] |
| YDR1 | SMARCA2 | Cereblon | ~100 nM | >90% | High | Quantitative proteomics of over 8,626 proteins showed SMARCA2 was the only significantly downregulated protein.[5][6] |
| SMD-3236 | SMARCA2 | VHL | < 1 nM | > 95% | >2000-fold | Highly selective with minimal activity in SMARCA4 wild-type cell lines.[7] |
| GLR-203101 | SMARCA2 | CRBN | Dose-dependent | Significant | High | Showed no off-target effects on common CRBN neosubstrates.[8] |
| Amphista Targeted Glues™ | SMARCA2 | DCAF16 | Not specified | >95% within 4h | Near complete (<5% SMARCA4 degradation) | Global proteomics profiling of >8000 proteins demonstrated statistically significant degradation of only SMARCA2.[9] |
Experimental Protocols
A comprehensive assessment of off-target protein degradation relies on a combination of global and targeted experimental approaches.[10]
Global Proteomics Profiling by Mass Spectrometry
This technique provides an unbiased and global view of proteome changes following PROTAC treatment.[10][11]
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., SMARCA4-mutant cancer cell lines) and treat with the SMARCA2 degrader at various concentrations and time points. Include vehicle (e.g., DMSO) and negative controls.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the multiplexing of samples in a single mass spectrometry run, enabling accurate relative quantification.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins exhibiting a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are identified as potential off-targets.
Targeted Validation by Western Blotting
Western blotting is a standard and accessible method to confirm the degradation of the intended target and potential off-targets identified through proteomics.[10]
Methodology:
-
Cell Culture and Treatment: Treat cells as described for the global proteomics experiment.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to SMARCA2, SMARCA4, and any potential off-targets. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot. The band intensity corresponds to the protein level. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the PROTAC with its target and potential off-targets in a cellular environment.[10]
Methodology:
-
Cell Treatment: Treat intact cells with the SMARCA2 degrader or vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble protein at each temperature point, typically by Western blotting or mass spectrometry.
-
Analysis: The binding of the PROTAC can stabilize the target protein, leading to an increase in its melting temperature. This shift in thermal stability confirms target engagement.
Visualizing the Process and Pathways
To better understand the experimental workflows and biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: A streamlined workflow for identifying off-target effects of PROTACs.
Caption: The induced degradation of SMARCA2 by a PROTAC molecule.
Caption: The central role of SMARCA2 within the SWI/SNF complex.
Conclusion
The development of selective SMARCA2 degraders holds immense promise for the treatment of SMARCA4-mutant cancers.[2][3] Rigorous off-target proteomics profiling, employing a combination of global mass spectrometry-based approaches and targeted validation methods, is indispensable for ensuring the specificity and safety of these novel therapeutics.[1][11] The data available for degraders like A947, YDR1, and others demonstrate that high selectivity for SMARCA2 over SMARCA4 is achievable.[2][5] This comparative guide provides a framework for researchers and drug developers to design and interpret off-target profiling studies, ultimately accelerating the translation of these promising molecules into the clinic.
References
- 1. sapient.bio [sapient.bio]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
On-Target Activity Validation: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, confirming that a molecule's observed effect stems directly from its intended target is a critical step in validating its therapeutic potential. Rescue experiments are the gold standard for this on-target validation. This guide provides a comprehensive comparison of rescue experiment methodologies for three common therapeutic modalities: CRISPR-Cas9, RNA interference (RNAi), and small molecule inhibitors.
This guide will objectively compare the performance of each approach, provide detailed experimental protocols, and present supporting data to aid in the selection of the most appropriate method for your research needs.
The Principle of Rescue Experiments
Comparison of Rescue Experiment Methodologies
Each gene perturbation technology presents unique advantages and challenges when performing rescue experiments. The choice of method will depend on the specific experimental goals, available resources, and the nature of the target.
| Feature | CRISPR-Cas9 | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism of Perturbation | Permanent gene knockout at the DNA level.[4][5] | Transient knockdown of mRNA, leading to reduced protein expression.[4][5] | Reversible or irreversible inhibition of protein function. |
| Rescue Strategy | Re-expression of the target gene's cDNA with silent mutations in the gRNA binding site or PAM sequence to prevent cleavage by Cas9. | Expression of a target mRNA that is resistant to the siRNA/shRNA, often by introducing silent mutations in the siRNA target sequence or by expressing only the open reading frame (ORF) without the targeted 3' UTR.[1] | Introduction of a mutant form of the target protein that does not bind the inhibitor but retains its normal function.[6] |
| Advantages | - Complete and permanent target ablation provides a clear phenotypic window.[4][7] - High on-target specificity with proper guide RNA design.[7] - Less prone to off-target effects compared to RNAi.[4] | - Relatively simple and rapid workflow for transient knockdown.[5] - Well-established protocols and readily available reagents.[8] | - Allows for temporal control of target inhibition. - Can be used to study the effects of inhibiting enzymatic activity or protein-protein interactions directly. |
| Disadvantages | - Labor-intensive and time-consuming to generate knockout cell lines.[9] - Potential for off-target mutations.[10] - Not suitable for studying essential genes where a complete knockout would be lethal.[5] | - Incomplete knockdown can lead to ambiguous results.[5] - High potential for off-target effects, where the siRNA/shRNA affects unintended transcripts.[4][5][7] - Transient nature may not be suitable for long-term studies.[4] | - Identification and validation of a drug-resistant mutant can be challenging. - The inhibitor may have unknown off-target effects that confound the interpretation of the rescue experiment. - Not all proteins are "druggable." |
| Typical Timeline | Weeks to months (for stable knockout line generation) | Days to weeks | Days to weeks |
| Confirmation of Perturbation | DNA sequencing, Western blot | qRT-PCR, Western blot | Biochemical assays, Western blot (for downstream effects) |
| Confirmation of Rescue | Phenotypic reversal, Western blot | Phenotypic reversal, qRT-PCR (of endogenous transcript), Western blot | Phenotypic reversal in the presence of the inhibitor, biochemical assays |
Experimental Protocols
Detailed methodologies for performing rescue experiments with each of the three modalities are provided below. These protocols are generalized and may require optimization for specific cell types and targets.
CRISPR-Cas9 Rescue Experiment Protocol
-
Design and Validation of gRNA:
-
Design 2-3 single guide RNAs (sgRNAs) targeting a critical early exon of the gene of interest using online design tools.
-
Clone the sgRNAs into a Cas9 expression vector.
-
Validate the cutting efficiency of the gRNAs in the target cell line.
-
-
Generation of Knockout Cell Line:
-
Transfect the validated sgRNA/Cas9 construct into the target cells.
-
Select for single-cell clones.
-
Screen individual clones for target gene knockout by DNA sequencing and Western blot analysis of protein expression.
-
-
Design of Rescue Construct:
-
Obtain a cDNA clone of the target gene.
-
Introduce silent mutations into the sgRNA binding site or the Protospacer Adjacent Motif (PAM) sequence within the cDNA. This will prevent the sgRNA/Cas9 complex from targeting the rescue construct.
-
Clone the mutated cDNA into an expression vector (e.g., lentiviral or plasmid-based).
-
-
Rescue Experiment:
-
Transduce or transfect the knockout cell line with the rescue construct.
-
Select for cells that have successfully integrated the rescue construct.
-
Assess the reversal of the knockout phenotype using appropriate functional assays (e.g., cell proliferation, signaling pathway activation).
-
Confirm the expression of the rescue protein by Western blot.
-
RNAi Rescue Experiment Protocol
-
Design and Validation of siRNA/shRNA:
-
Validate the knockdown efficiency of the siRNAs/shRNAs at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Design of Rescue Construct:
-
Obtain a cDNA clone containing only the open reading frame (ORF) of the target gene, lacking the 3' UTR.
-
Alternatively, if targeting the coding sequence, introduce silent mutations into the siRNA/shRNA binding site of a full-length cDNA.
-
Clone the rescue construct into an appropriate expression vector.
-
-
Rescue Experiment:
-
Co-transfect the target cells with the validated siRNA/shRNA and the rescue construct.
-
As a control, transfect cells with the siRNA/shRNA and an empty vector.
-
After a suitable incubation period (e.g., 48-72 hours), assess the phenotypic outcome.
-
Confirm the knockdown of the endogenous target and the expression of the rescue construct by qRT-PCR (using primers specific for the endogenous transcript) and Western blot.
-
Small Molecule Inhibitor Rescue Experiment Protocol
-
Characterization of Inhibitor Activity:
-
Determine the in vitro potency (e.g., IC50) of the small molecule inhibitor against the target protein using biochemical assays.
-
Confirm the on-target effect in cells by observing a dose-dependent inhibition of a known downstream signaling event.
-
-
Identification or Generation of a Resistant Mutant:
-
Search the literature for known resistance-conferring mutations for the target and inhibitor.
-
If no mutations are known, perform a mutagenesis screen to identify mutations that confer resistance to the inhibitor.
-
The mutation should ideally be located in the inhibitor's binding pocket and should not significantly alter the protein's basal activity.
-
-
Design of Rescue Construct:
-
Generate a cDNA construct of the target gene containing the resistance-conferring mutation using site-directed mutagenesis.
-
Clone the mutant cDNA into an expression vector.
-
-
Rescue Experiment:
-
Transfect the target cells with the resistant mutant construct.
-
Treat the transfected cells with the small molecule inhibitor at a concentration that effectively inhibits the wild-type protein.
-
Assess the reversal of the inhibited phenotype in the cells expressing the resistant mutant.
-
Confirm the expression of the resistant mutant protein by Western blot.
-
Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized pathway that is frequently dysregulated in cancer and is a common target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[11][12][13]
Caption: The EGFR signaling pathway, a key regulator of cell proliferation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a rescue experiment to confirm the on-target activity of a therapeutic agent targeting a component of a signaling pathway, such as an EGFR inhibitor.
Caption: Generalized workflow for a rescue experiment to validate on-target activity.
Data Presentation
The following tables provide examples of quantitative data that could be generated from rescue experiments targeting EGFR.
Table 1: Western Blot Analysis of EGFR and Downstream Signaling
This table summarizes the expected protein expression levels from a Western blot experiment following EGFR perturbation and rescue.
| Condition | EGFR Expression | p-ERK Expression | Total ERK Expression |
| Wild-Type (Untreated) | +++ | +++ | +++ |
| CRISPR-Cas9 | |||
| EGFR Knockout | - | - | +++ |
| EGFR KO + Rescue cDNA | +++ | +++ | +++ |
| RNAi | |||
| Control siRNA | +++ | +++ | +++ |
| EGFR siRNA | + | + | +++ |
| EGFR siRNA + Rescue ORF | +++ | +++ | +++ |
| Small Molecule Inhibitor | |||
| Vehicle Control | +++ | +++ | +++ |
| EGFR Inhibitor | +++ | - | +++ |
| EGFR Inhibitor + Resistant Mutant | +++ | +++ | +++ |
(- undetectable, + low, ++ medium, +++ high)
Table 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This table shows representative quantitative data from a cell proliferation assay. Data are presented as a percentage of the wild-type control.
| Condition | Relative Cell Viability (%) | Standard Deviation |
| Wild-Type (Untreated) | 100 | 5.2 |
| CRISPR-Cas9 | ||
| EGFR Knockout | 45 | 4.1 |
| EGFR KO + Rescue cDNA | 98 | 5.5 |
| RNAi | ||
| Control siRNA | 99 | 6.0 |
| EGFR siRNA | 55 | 4.8 |
| EGFR siRNA + Rescue ORF | 95 | 5.1 |
| Small Molecule Inhibitor | ||
| Vehicle Control | 100 | 5.3 |
| EGFR Inhibitor (1 µM) | 30 | 3.9 |
| EGFR Inhibitor (1 µM) + Resistant Mutant | 92 | 4.7 |
By carefully designing and executing rescue experiments, researchers can confidently validate the on-target activity of their therapeutic agents, a crucial step in the journey from discovery to clinical application.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. RNAi rescue reagents | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 3. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 4. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 5. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 6. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 8. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. RNF144A sustains EGFR signaling to promote EGF-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
A Comparative Guide to VHL and CRBN-Based SMARCA2 Degraders for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a pivotal decision in the design of proteolysis-targeting chimeras (PROTACs) for the degradation of SMARCA2. As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 has emerged as a critical synthetic lethal target in cancers with SMARCA4 deficiencies. This guide provides an objective comparison of the two most predominantly utilized E3 ligases in this endeavor: von Hippel-Lindau (VHL) and Cereblon (CRBN). By presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways, this guide aims to furnish researchers with the essential information to make well-informed decisions for their targeted protein degradation strategies.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They achieve this by forming a ternary complex between the target protein (in this case, SMARCA2) and an E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The choice of E3 ligase—VHL or CRBN—can significantly influence the efficacy, selectivity, and pharmacological properties of the resulting SMARCA2 degrader.
Caption: Mechanism of VHL and CRBN-based SMARCA2 Degraders.
Performance Comparison: VHL- vs. CRBN-Based SMARCA2 Degraders
The selection between VHL and CRBN for recruiting SMARCA2 for degradation is influenced by multiple factors, including the specific cellular context, the desired selectivity profile, and the physicochemical properties of the degrader. The following tables summarize key quantitative data for representative VHL- and CRBN-based SMARCA2 degraders from published literature. It is important to note that a direct head-to-head comparison of degraders with identical SMARCA2 binders and linkers is not always available, and thus, data should be interpreted with this consideration.
Table 1: Performance of VHL-Based SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 | Reference |
| ACBI2 | RKO | 1 | >90 | >30-fold | [1][2][3][4] |
| Compound [I] | SW-1573 | <2.5 | >75 | Not specified | [5] |
| Compound [II] | SW-1573 | <2.5 | >75 | Not specified | [5] |
| Unnamed | SW1573 | Potent Degradation | Not specified | 10- to 100-fold | [6] |
Table 2: Performance of CRBN-Based SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 | Reference |
| YDR1 | H1792 | 60 (48h) | 94 (48h) | Moderate impact on SMARCA4 | [7] |
| H322 | 6.4 | 99.2 | Minimally altered SMARCA4 | [7] | |
| YD54 | H1792 | 16 (48h) | 99.2 (48h) | More impact on SMARCA4 at 24h | [7] |
| H322 | 1 | 99.3 | Minimally altered SMARCA4 | [7] | |
| Exemplified Cpd 18 | HeLa | 2 | 92.4 | Selectivity over SMARCA4 (DC50=319 nM) | [8] |
| Exemplified Cpd 134 | HeLa | 1 | 75.6 | Not specified | [8] |
| Unnamed | A549 | <100 | >90 | Not specified | [9] |
In Vivo Efficacy
Both VHL and CRBN-based SMARCA2 degraders have demonstrated in vivo anti-tumor activity in xenograft models of SMARCA4-deficient cancers.
VHL-Based Degrader (ACBI2):
-
Demonstrated in vivo efficacy in SMARCA4-deficient cancer models.[1][2][3]
-
Achieved near-complete degradation of SMARCA2 in mouse lung cancer xenograft models.[4]
CRBN-Based Degrader (YDR1):
-
Showed potent degradation of SMARCA2 in a xenograft tumor model (87% degradation at 80 mg/kg).[7]
-
Was well-tolerated in mice with minimal body weight loss.[7]
Experimental Protocols
Detailed and robust experimental methodologies are critical for the accurate evaluation and comparison of SMARCA2 degraders. Below are generalized protocols for key experiments, synthesized from methodologies reported in the literature.
Caption: A typical workflow for preclinical PROTAC evaluation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the formation and stability of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., Series S Sensor Chip CM5 or SA)
-
Recombinant purified SMARCA2 bromodomain, VHL or CRBN E3 ligase complex (with appropriate tags for immobilization, e.g., biotin).
-
SMARCA2 degrader (VHL- or CRBN-based).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase (VHL or CRBN complex) onto the surface of a streptavidin (SA) sensor chip.
-
Binary Interaction: To determine the binary binding affinity, inject serial dilutions of the SMARCA2 degrader over the E3 ligase-immobilized surface and measure the binding response.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the SMARCA2 bromodomain and serial dilutions of the SMARCA2 degrader.
-
Inject these solutions over the E3 ligase-immobilized surface. The increased binding response compared to the binary interaction of the degrader alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using the instrument's software to determine the binding affinities (KD) for both binary and ternary complexes. The cooperativity (alpha) of ternary complex formation can also be calculated.[10][11][12]
-
Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of SMARCA2 in cells treated with a PROTAC.
-
Materials:
-
Cancer cell line of interest (e.g., SMARCA4-deficient cell line).
-
Cell culture reagents.
-
SMARCA2 degrader and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of concentrations of the SMARCA2 degrader or vehicle control for a specified time (e.g., 24 or 48 hours).[13][14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[13][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13][15]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2, SMARCA4, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14][16]
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of SMARCA2 degraders in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
SMARCA4-deficient cancer cell line.
-
Matrigel (optional).
-
SMARCA2 degrader formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17][18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Dosing: Administer the SMARCA2 degrader or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).[7][18]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Conclusion
Both VHL and CRBN have been successfully utilized to develop potent and selective SMARCA2 degraders with demonstrated in vivo activity. The choice between these two E3 ligases is not straightforward and depends on various factors including the specific SMARCA2-binding ligand, the linker chemistry, and the desired pharmacological profile. The available data suggests that highly potent SMARCA2 degraders can be developed using either E3 ligase. This guide provides a foundational framework for researchers to compare and select the most appropriate strategy for their specific research goals in the pursuit of novel therapeutics for SMARCA4-deficient cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arvinas and Genentech discover new SMARCA2 degradation inducers | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aragen.com [aragen.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC SMARCA2 Degrader-14
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of novel chemical entities like PROTAC SMARCA2 degrader-14 is of paramount importance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, designed to maintain a safe laboratory environment and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[1]
-
In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
II. Waste Categorization and Collection
Proper segregation of chemical waste is the first step towards safe disposal. This compound waste should be categorized as hazardous chemical waste.
Waste Streams:
-
Solid Waste: Includes unused or expired pure compound, contaminated consumables such as weigh boats, pipette tips, and contaminated PPE.
-
Liquid Waste: Includes solutions containing the degrader, such as stock solutions, experimental buffers, and cell culture media.
Collection Procedures:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
-
Containers: Use suitable, closed, and chemical-resistant containers for waste collection.[1] Ensure containers are sealed to prevent leaks or spills.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of PROTAC compounds is through a licensed hazardous waste disposal service, typically involving incineration.
-
Waste Accumulation:
-
Collect solid and liquid waste in their designated, labeled containers.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
-
-
Internal Transport:
-
When moving waste containers within the facility, use a secondary container (such as a rubber bucket or a cart with raised edges) to prevent spills.
-
Ensure a clear and unobstructed path to the waste collection area.
-
-
Final Disposal:
-
The licensed hazardous waste contractor will transport the waste for final disposal.
-
The preferred method of disposal for this type of organic compound is high-temperature incineration with flue gas scrubbing.[1] This ensures the complete destruction of the molecule, minimizing environmental impact.
-
Crucially, discharge of this chemical into the environment must be avoided. [1]
-
IV. Quantitative Data for Waste Management
To facilitate proper waste management and documentation, maintain a log of all generated this compound waste.
| Waste Type | Container ID | Date Generated | Quantity (g or mL) | Concentration (if applicable) | Disposed On |
| Solid | N/A | ||||
| Liquid | |||||
| Contaminated | N/A |
Visualizing Key Processes
To further clarify the procedures and the underlying scientific principles, the following diagrams illustrate the disposal workflow and the mechanism of action of PROTACs.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling PROTAC SMARCA2 Degrader-14
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC SMARCA2 degrader-14. The following procedures are based on best practices for handling potent research chemicals and information derived from similar compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles or a full-face shield.[1][2][3][4] | Protects against splashes, dust, and flying particles.[3][4] |
| Hand | Chemically resistant gloves (e.g., nitrile).[1][3] Double-gloving may be necessary.[3][4] | Prevents skin contact with the chemical.[3] |
| Body | A laboratory coat or a disposable gown.[1][3][4] | Protects clothing and skin from spills and contamination.[3] |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound or preparing stock solutions.[1][5] For significant aerosol generation, a respirator may be required.[2][3] | Minimizes inhalation of dust or aerosols.[5] |
| Foot | Closed-toe shoes.[3] | Protects feet from spills and dropped objects.[3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure safety and maintain the integrity of the compound.
Handling:
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contamination: Avoid contact with skin and eyes.[5][6] Do not breathe dust or vapors.[5][6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[5][6]
Storage:
-
Conditions: Keep in a dry, cool, and well-ventilated place.[5][6]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[5][6]
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. Never give anything by mouth to an unconscious person.[5][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: The compound should be disposed of as hazardous waste. Collect and arrange for disposal by a licensed professional waste disposal service.[5][6] Do not allow the chemical to enter drains.[5][6]
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly. Controlled incineration with flue gas scrubbing may be an option for combustible packaging materials.[5]
Experimental Workflow: In Vitro Degradation Assay
The following diagram outlines a general workflow for assessing the in vitro degradation of a target protein by a PROTAC, such as SMARCA2 degrader-14.
Caption: General workflow for an in vitro protein degradation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. targetmol.com [targetmol.com]
- 6. targetmol.com [targetmol.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
